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Red 27

Cat. No.: B1172320
CAS No.: 1342-87-6
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Description

Red 27, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3. The purity is usually 95%.
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Properties

CAS No.

1342-87-6

Molecular Formula

C8H9NO3

Synonyms

RED NO. 27

Origin of Product

United States

Historical and Contextual Perspectives of Red 27 Research

Chronology of Red 27 Discovery and Initial Scientific Inquiry

The journey of this compound began in the late 19th century, a period marked by significant advancements in synthetic organic chemistry.

Discovery and Early Characterization:

This compound was first developed in 1878 by H. Baum. mfa.org It is a water-soluble azo dye, a class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). mfa.orgtiiips.com In its early days, the dye was derived from coal tar, a byproduct of coke production from coal. mfa.orgwikipedia.org Initial scientific inquiry focused on its properties as a colorant, noting its dark, reddish-purple hue. mfa.org Early applications included the dyeing of textiles and use in color photography. mfa.org

The initial research also delved into its chemical and physical properties. It is typically found as a trisodium (B8492382) salt and appears as a reddish-brown to dark purple water-soluble powder. wikipedia.orgwikidoc.org A key characteristic identified early on is its absorption maximum in a water solution at approximately 520 nm. wikipedia.orgwikidoc.org

Evolution of Research Paradigms for this compound

Research paradigms surrounding this compound have evolved significantly, moving from basic identification to complex analytical and environmental studies.

The initial focus on simple characterization gave way to more sophisticated analytical methodologies. The development of techniques such as spectrophotometry, high-performance liquid chromatography (HPLC), and mass spectrometry has enabled more precise and sensitive detection and quantification of this compound in various matrices. nih.govfrontiersin.orgmdpi.com Modern research often employs a combination of these techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), for highly accurate analysis. nih.gov There is a discernible trend towards the use of miniaturized extraction techniques, which reduce solvent and reagent consumption. mdpi.com

A significant shift in research occurred with the growing awareness of the environmental and health implications of synthetic dyes. This led to a new paradigm focused on the toxicological assessment and environmental fate of this compound. A pivotal moment in this evolution was the ban of FD&C Red No. 2 (Amaranth) as a food additive by the U.S. Food and Drug Administration (FDA) in 1976, following a Soviet study that linked the dye to cancer. wikipedia.orgwikidoc.org This regulatory action spurred further research into the potential genotoxic and carcinogenic effects of azo dyes and their degradation products. tuiasi.rocspinet.org

Global Research Landscape and Significant Academic Contributions on this compound

Research on azo dyes, including this compound, is a global endeavor, with significant contributions from various regions. The Asia-Pacific region is a major hub for both the production and consumption of azo dyes, leading to substantial research activity in this area. 360iresearch.commaximizemarketresearch.com North America and Western Europe also have a strong research focus, particularly on the environmental and regulatory aspects of these compounds. 360iresearch.commaximizemarketresearch.com

While it is challenging to pinpoint a single leading institution for this compound research, numerous academic and research bodies have made significant contributions. For instance, a 2024 study on the removal of Acid this compound from wastewater was authored by researchers including Hongli Wu, Jiaying Zhou, and Liping Wang, indicating active research in this area. mdpi.com Furthermore, organizations like the Office of Environmental Health Hazard Assessment (OEHHA) in California have conducted comprehensive reviews on the health effects of food dyes, including those related to this compound. ca.govca.gov

Table 1: Key Research Areas and Contributing Regions

Research AreaKey Contributing Regions
Synthesis and Industrial ApplicationAsia-Pacific
Analytical Method DevelopmentNorth America, Western Europe
Environmental Fate and RemediationGlobal, with significant work in regions with textile industries
Toxicological and Health EffectsNorth America, Europe

Interdisciplinary Research Trajectories Involving this compound

The study of this compound has transcended traditional disciplinary boundaries, finding applications and raising questions in a variety of scientific fields.

Environmental Science: A major interdisciplinary focus is the removal of this compound from industrial wastewater. Research in this area combines chemistry, environmental engineering, and materials science to develop effective remediation technologies. Studies have explored methods such as coagulation-flocculation using natural coagulants, biosorption by materials like water hyacinth leaves, and advanced oxidation processes like photocatalytic degradation. researchgate.netunizik.edu.ngnih.gov

Materials Science: this compound has been utilized as a model compound in the development and testing of new materials. For example, it has been used to evaluate the photocatalytic activity of newly synthesized nanoparticles, such as TiO2-ZnO nano-heterostructures, for environmental remediation. researchgate.net It is also used in studies on the adsorption capacities of different materials, including various forms of chitosan (B1678972). mdpi.com

Analytical Chemistry: The need to detect and quantify this compound in diverse samples, from food products to environmental waters, has driven innovation in analytical chemistry. This includes the development of advanced chromatographic and spectrometric methods. nih.govfrontiersin.org

Toxicology and Health Sciences: The historical concerns over the safety of this compound have led to extensive toxicological research. These studies, which fall at the intersection of chemistry, biology, and medicine, investigate the potential for genotoxicity, carcinogenicity, and other adverse health effects. tuiasi.rocspinet.orgmedchemexpress.com

Table 2: Interdisciplinary Research Applications of this compound

DisciplineResearch Application
Environmental ScienceModel pollutant for wastewater treatment studies
Materials ScienceProbe molecule for testing photocatalytic and adsorbent materials
Analytical ChemistryAnalyte for developing and validating new detection methods
ToxicologySubject of studies on the health effects of synthetic dyes

Synthetic Methodologies and Advanced Derivatization of Red 27

Classical Synthetic Routes for Red 27 Production

The traditional synthesis of this compound is a multi-step process that has been well-established in the chemical industry. specialchem.comchembk.com It involves the reaction of specific chemical precursors and subsequent purification steps to achieve the desired product.

Precursor Chemistry and Reaction Pathways in this compound Synthesis

The production of this compound begins with the selection of appropriate precursor molecules. specialchem.comchembk.com The primary synthesis involves the reaction of tetrachlorophthalic anhydride (B1165640) with resorcinol (B1680541) to form tetrachlorofluorescein (B1293599). specialchem.comchembk.com This intermediate is then subjected to bromination to yield the final this compound molecule, which is chemically known as 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein. nih.gov

The reaction pathway can be summarized as follows:

Condensation: Tetrachlorophthalic anhydride and resorcinol are condensed, typically in the presence of a catalyst, to form the fluorescein (B123965) derivative.

Halogenation: The resulting tetrachlorofluorescein is then brominated, where bromine atoms are introduced at specific positions on the xanthene ring structure. tiiips.com

The precise control of reaction conditions, such as temperature and the ratio of reactants, is crucial for directing the synthesis towards the desired product and minimizing the formation of impurities. rsc.org

Table 1: Key Precursors in the Classical Synthesis of this compound

PrecursorChemical FormulaRole in Synthesis
Tetrachlorophthalic AnhydrideC₈Cl₄O₃Provides the chlorinated phthalic acid moiety.
ResorcinolC₆H₆O₂Forms the xanthene backbone of the dye. chembk.com
BromineBr₂Acts as the brominating agent to introduce bromo groups.

This table outlines the primary chemical building blocks used in the traditional manufacturing process of this compound.

Optimization Strategies for Yield and Purity in this compound Synthesis

Maximizing the yield and ensuring the high purity of this compound are critical for its commercial viability and for meeting regulatory standards. acs.orgresearchgate.net Several strategies are employed to optimize the synthesis process:

Stoichiometric Control: Precise control over the molar ratios of the reactants, particularly the brominating agent, is essential to ensure complete reaction and prevent the formation of under- or over-brominated side products. researchgate.net

Temperature and Reaction Time: Optimizing the reaction temperature and duration at each stage of the synthesis can significantly influence both the reaction rate and the selectivity towards the desired product. acs.orgnih.gov

Purification Techniques: After synthesis, the crude product undergoes extensive purification. Techniques such as precipitation and filtration are used to remove unreacted starting materials, by-products, and other impurities. tiiips.com In some applications, the dye is precipitated with metal salts like aluminum, calcium, or barium to form "lake" pigments, which are insoluble and provide long-lasting color in certain cosmetic formulations. ewg.orgneelikon.com

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical production. This has led to the exploration of "green chemistry" principles in the synthesis of dyes like this compound. msu.eduatiner.gr

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. msu.eduresearchgate.net Applying these principles to this compound synthesis could involve:

Use of Safer Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or supercritical fluids, can reduce the environmental impact of the process. msu.eduresearchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. atiner.grrsc.org

Waste Prevention: Designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, minimizes waste generation. acs.orgcore.ac.uk

Table 2: Application of Green Chemistry Principles to Dye Synthesis

Green Chemistry PrinciplePotential Application in this compound Synthesis
PreventionOptimizing reactions to minimize by-product formation. msu.edu
Atom EconomyDesigning synthetic pathways that maximize the incorporation of reactant atoms into the final dye molecule. acs.org
Less Hazardous Chemical SynthesesUsing less toxic reagents and intermediates. msu.edu
Safer Solvents and AuxiliariesReplacing traditional volatile organic solvents with greener alternatives. msu.edu
Design for Energy EfficiencyUtilizing energy-efficient technologies like microwave heating. atiner.gr

This table illustrates how key green chemistry principles can be conceptually applied to the production of this compound to enhance its sustainability.

Catalyst Development for this compound Production

Catalysis plays a crucial role in modern chemical synthesis, offering pathways to increased efficiency, selectivity, and sustainability. msu.edu In the context of this compound, catalyst development can focus on several areas:

Improving Condensation Efficiency: Developing more effective catalysts for the initial condensation reaction between tetrachlorophthalic anhydride and resorcinol can lead to higher yields and milder reaction conditions.

Selective Halogenation: The use of shape-selective catalysts, such as zeolites or other porous materials, could potentially offer better control over the bromination step, leading to a more uniform product with fewer impurities.

Heterogeneous Catalysts: The development of solid, reusable catalysts (heterogeneous catalysts) can simplify the purification process by allowing for easy separation of the catalyst from the reaction mixture, thereby reducing waste. researchgate.net For instance, the degradation of a similar azo dye, Acid this compound, has been effectively achieved using a CuCo₂O₄@Cu mesh as a heterogeneous catalyst. researchgate.net While this is for degradation, similar principles can be applied to synthetic catalyst development.

Derivatization and Functionalization of this compound

The functionalization of the this compound molecule can lead to new derivatives with altered properties, such as different shades, improved solubility, or the ability to bind to specific substrates. nih.govmdpi.com

Derivatization can be achieved through various chemical reactions that modify the core structure of this compound. For example, nucleophilic aromatic substitution reactions could be employed to introduce new functional groups onto the xanthene ring. nih.gov This approach has been used to optimize and functionalize other red-shifted rhodamine dyes, a class of compounds structurally related to this compound. nih.govbiorxiv.org

The introduction of different functional groups can significantly impact the dye's physicochemical properties:

Solubility: Adding polar groups can increase water solubility, while introducing long alkyl chains can enhance solubility in nonpolar media.

Color: Modifications to the chromophore can shift the absorption and emission spectra, resulting in different colors.

Binding Affinity: Functional groups can be introduced to allow the dye to covalently bond to surfaces or other molecules, which is relevant for applications in materials science and bio-imaging. mdpi.comresearchgate.net

For instance, the functionalization of tetrahydroisoquinoline derivatives, which are important pharmacophoric scaffolds, has been achieved through red-light-induced oxidation and cross-coupling with various nucleophilic reagents, leading to phosphorylation, cyanation, and other modifications. rsc.org Similar strategies could potentially be adapted for the derivatization of this compound.

Strategies for Structural Modification of this compound

The foundational structure of this compound is a halogenated xanthene, produced by the bromination and chlorination of a fluorescein precursor. macsenlab.com The synthesis typically begins with the reaction of resorcinol and tetrachlorophthalic anhydride to create tetrachlorofluorescein, which is then brominated to yield the final product. specialchem.com Advanced structural modifications aim to fine-tune the molecule's physicochemical and spectroscopic properties. These strategies can be broadly categorized into modifications of the xanthene core and alterations of the peripheral functional groups.

A key strategy involves the substitution of the oxygen atom at the 10' bridge of the xanthene skeleton. Replacing this oxygen with less electronegative groups, such as a ketone, borinate, or dimethyl silicon, can significantly lower the dye's LUMO energy level. nih.gov This change results in a dramatic red-shift of both the absorption and emission spectra, pushing the dye's operational range into the near-infrared (NIR) spectrum, which is highly desirable for biomedical imaging applications. nih.gov

Another approach is to modify the substituents on the xanthene ring to enhance photostability and quantum yield. For instance, rigidification of the structure, such as by annulation of aniline (B41778) substituents in related rhodamine dyes, has been shown to improve fluorescence quantum yield by restricting non-radiative decay pathways. nih.gov Furthermore, the carboxyl group on the pendant phenyl ring serves as a critical handle for a variety of modifications, including esterification and amidation, which are central to the synthesis of conjugates and adducts.

Modern synthetic methods are also being employed to improve reaction efficiency. Microwave-assisted synthesis, for example, can drastically reduce reaction times from hours to minutes and increase yields compared to classical heating methods. mdpi.com

Modification StrategyTarget SiteIntended EffectResearch Finding
Atom Bridging 10' Oxygen AtomRed-shift absorption/emissionReplacing the bridging oxygen with a ketone group dramatically red-shifts spectra for NIR applications. nih.gov
Structural Rigidification Aniline SubstituentsIncrease fluorescence quantum yieldAnnulation of substituents reduces non-radiative decay, enhancing brightness. nih.gov
Functional Group Derivatization Phenyl Carboxyl GroupEnable conjugationThe carboxyl group is a key site for forming ester or amide bonds with other molecules. beilstein-journals.org
Process Optimization Overall SynthesisImprove efficiency and yieldMicrowave-assisted synthesis can reduce reaction times from 24 hours to 10 minutes with yields up to 77%. mdpi.com

Synthesis of this compound Conjugates and Adducts

The ability to conjugate this compound (Phloxine B) to other molecules is fundamental to its use as a fluorescent label and probe. The synthesis of these conjugates typically leverages the carboxylic acid functionality of the dye.

A common strategy is the formation of an amide bond between the dye and an amine-containing molecule. This can be achieved using a coupling agent in mild, aqueous conditions. For instance, xanthene dyes have been successfully conjugated to amine-bearing cyclodextrins using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as the coupling agent. beilstein-journals.org In this reaction, the carboxylic acid on the dye is deprotonated and forms an activated ester with the coupling agent, which is then attacked by the amine to form the stable amide bond. beilstein-journals.org

Esterification provides another route to conjugation. Phloxine B has been conjugated to the biopolymer sodium alginate via a phenolic ester bond. bgu.ac.ilnih.gov This strategy was employed to create a nano-pesticide delivery system where the dye's release is triggered by specific enzymes. bgu.ac.ilnih.gov

Non-covalent adducts can also be formed. Phloxine B forms a complex with the polymer polyethyleneimine (PEI) primarily through electrostatic interactions. acs.org In this system, the fluorescence of Phloxine B is quenched. The addition of a more strongly binding polyanion, like heparin, displaces the dye, releasing it from the complex and restoring its fluorescence, which forms the basis of a sensing platform. acs.org

Conjugate/Adduct TypeLinkage/InteractionSynthetic StrategyExample Application
Amide Conjugate Covalent Amide BondReaction of dye's carboxyl group with an amine using a coupling agent (e.g., DMT-MM). beilstein-journals.orgFluorescently-labeled cyclodextrins for supramolecular chemistry studies. beilstein-journals.org
Ester Conjugate Covalent Ester BondReaction between the dye and a hydroxyl-containing polymer (e.g., sodium alginate). bgu.ac.ilnih.govStimuli-responsive nano-pesticide delivery system. bgu.ac.ilnih.gov
Electrostatic Adduct Non-covalent Ionic InteractionMixing the anionic dye with a cationic polymer (e.g., polyethyleneimine). acs.org"Switch-on" fluorescent sensor for heparin detection. acs.org

Tailoring this compound for Specific Research Applications (e.g., spectroscopic probes, material integration)

The structural versatility of this compound allows it to be tailored for a wide array of specialized research applications, primarily as a spectroscopic probe and as a functional component in advanced materials.

Spectroscopic Probes this compound (Phloxine B) exhibits photophysical properties, including prompt fluorescence, delayed fluorescence, and phosphorescence, that are sensitive to its local environment. mdpi.com This sensitivity is the basis for its use as a spectroscopic probe. For example, when adsorbed onto microcrystalline cellulose (B213188), the dye molecules occupy at least two different environments (crystalline and amorphous regions), which can be distinguished by differences in their fluorescence and phosphorescence lifetimes. mdpi.com This makes Phloxine B an effective probe for studying the microstructure of polymer matrices. mdpi.comuba.ar

Its pH-sensitive color change is another key feature, widely used in cosmetics to create products that adapt to the user's skin pH. cdfsupplies.com This same property can be harnessed for developing pH sensors. Furthermore, Phloxine B is employed as a viability dye for yeast and other cells. wikipedia.org Its membrane impermeability means it is excluded from live cells, but it can readily enter dead cells with compromised membrane integrity and stain their internal components, allowing for quantification of cell death via microscopy or flow cytometry. wikipedia.org

Material Integration this compound is integrated into materials in both soluble and insoluble forms. The most common example of the latter is D&C Red No. 27 Aluminum Lake, an insoluble pigment created by precipitating the dye onto an alumina (B75360) substrate. made-in-china.com This "laking" process transforms the soluble dye into a stable, dispersible pigment used extensively in cosmetics like lipsticks and blushes. specialchem.commade-in-china.com

The dye can also be physically integrated into polymer films. Phloxine B has been doped into polyvinyl alcohol (PVA) films, where its emission properties can be tuned. researchgate.net As previously mentioned, its adsorption onto microcrystalline cellulose demonstrates its use in composite materials, where the cellulose matrix protects the dye's excited triplet state from quenching by atmospheric oxygen, allowing it to phosphoresce at room temperature. mdpi.com The covalent conjugation of Phloxine B to sodium alginate to form a functional biopolymer is a prime example of its integration into a material for a specific application, in this case, a controlled-release system. nih.gov

Scale-up and Industrial Synthesis Considerations for this compound

The commercial production of D&C Red No. 27 and its derivatives involves transitioning from laboratory-scale procedures to robust, large-scale industrial processes. Key considerations include the optimization of reaction conditions, purification methods, cost-effectiveness, and adherence to safety and quality standards.

The industrial synthesis follows the general route of condensing tetrachlorophthalic anhydride with resorcinol, followed by bromination. specialchem.com On a large scale, managing the handling and reaction of hazardous materials like bromine and controlling the exotherms of the halogenation steps are critical for safety. The choice of solvents, reaction temperatures, and catalysts must be optimized to maximize yield and minimize the formation of impurities and byproducts.

Purification is a crucial step to meet the stringent requirements for cosmetic and drug use. Industrial processes involve filtration to separate the dye precipitate, followed by washing to remove unreacted starting materials and salts. beilstein-journals.org Quality control is paramount, with batches being tested for purity (typically ≥95%), pure dye content, solubility, and the absence of heavy metal contaminants like lead, arsenic, and mercury to within specified limits (e.g., <5 ppm for lead). made-in-china.comcaymanchem.com

The production of the D&C this compound Aluminum Lake involves an additional precipitation or "laking" step, where the soluble dye is adsorbed onto a substrate of aluminum hydroxide (B78521). Controlling the particle size and morphology during this process is essential for the final pigment's color intensity, texture, and performance in cosmetic formulations.

Suppliers offer the final product in various bulk quantities, such as 25 kg drums, and provide detailed certificates of analysis to guarantee that each batch meets regulatory standards. made-in-china.comalibaba.com The development of newer, "green" synthetic strategies, such as using aqueous conditions and efficient coupling agents, is also an important consideration for modern industrial synthesis, as it can reduce environmental impact and simplify product workup, potentially lowering costs. beilstein-journals.orgtandfonline.com

Advanced Analytical and Characterization Techniques for Red 27

Spectroscopic Methodologies for Red 27 Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and properties of this compound. By examining the interaction of the molecule with electromagnetic radiation, these methods offer insights into its electronic transitions, vibrational modes, and the specific arrangement of its atoms.

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for the quantitative analysis of this compound, leveraging its nature as a colored dye. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is influenced by the molecule's extended system of conjugated double bonds, which is characteristic of azo dyes. nih.gov The solvent environment can influence the absorption spectrum, with variations in solvent polarity potentially causing shifts in the absorption maximum (λmax). acs.orgslideshare.netmsu.edu

Research has shown that the absorption spectrum of Acid this compound in methanol (B129727) exhibits a distinct absorption peak at approximately 523.4 nm. researchgate.netresearchgate.net The physical state of the dye also affects its spectral properties. For instance, when Acid this compound is incorporated into a solid polymethyl methacrylate (B99206) (PMMA) matrix, a blue shift (a shift to a shorter wavelength) in the absorption spectrum is observed compared to its solution in methanol. researchgate.net This shift is attributed to the different interactions between the dye molecule and the surrounding medium. researchgate.net For quality control purposes, UV-Vis spectrophotometry is used to determine the purity of the dye, with specifications often requiring a minimum purity level when assessed by this method.

Interactive Data Table: UV-Vis Absorption Maxima of this compound

Compound NameMediumAbsorption Maximum (λmax)Reference
Acid this compoundMethanol523.4 nm researchgate.netresearchgate.net
Acid this compoundPolymethyl methacrylate (PMMA)Blue-shifted from methanol researchgate.net
Solvent this compoundOrganic Solvents520-560 nm

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules, or fluorophores. researchgate.net Molecules like this compound can absorb light at a specific excitation wavelength and then emit light at a longer wavelength. This emitted fluorescence provides a characteristic spectrum that can be used for identification and quantification, even at very low concentrations. scirp.org

Studies on Acid this compound have demonstrated its fluorescent properties. When dissolved in methanol, it exhibits a specific fluorescence emission spectrum. researchgate.net Similar to its absorption properties, the fluorescence emission of Acid this compound is also affected by its environment. When embedded in a solid PMMA matrix, the fluorescence emission peak shows a blue shift compared to the peak in methanol, a phenomenon that can be attributed to the decreased dielectric constant of the polymer medium. researchgate.net The high sensitivity of fluorescence has been utilized in advanced techniques like 3D fluorescence spectroscopy, which can detect Acid this compound at concentrations as low as 3.0 × 10⁻⁸ M. scirp.org This method generates a unique three-dimensional contour plot of excitation wavelength, emission wavelength, and fluorescence intensity, creating a detailed "fingerprint" of the dye. scirp.org

Interactive Data Table: Fluorescence Properties of Acid this compound

MediumPropertyObservationReference
MethanolEmission SpectrumCharacteristic fluorescence emission researchgate.net
Polymethyl methacrylate (PMMA)Emission SpectrumBlue shift compared to methanol researchgate.net
Water (3D Fluorescence)Limit of Detection~3.0 x 10⁻⁸ M scirp.org

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of this compound by probing the vibrations of its chemical bonds. Each bond in the molecule vibrates at a characteristic frequency, and a spectrum of these frequencies serves as a unique molecular fingerprint. slideshare.net

FTIR Spectroscopy measures the absorption of infrared radiation by the sample. For a vibrational mode to be IR active, it must cause a change in the molecule's dipole moment. slideshare.net FTIR analysis can identify the various functional groups present in the this compound molecule. Spectra of D&C Red No. 27 are available in spectral databases and show characteristic peaks corresponding to the vibrations of its complex structure, including those from the aromatic rings, chloro- and bromo-substituents, and carbonyl groups. nih.govspectrabase.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. quadram.ac.uk For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. slideshare.net Raman spectroscopy is particularly useful for identifying the azo linkage (-N=N-) in dyes like this compound. epa.gov Studies have successfully used Raman spectroscopy to identify Acid this compound, providing spectra with characteristic bands that allow for its differentiation from other similar red dyes. sci-hub.seunimi.it The technique is highly specific and can be used for non-destructive analysis. nih.gov

Interactive Data Table: Key Vibrational Spectroscopy Data for this compound

TechniqueCompoundKey Findings/Characteristic BandsReference
FTIRD&C Red No. 27Provides a unique "fingerprint" spectrum identifying functional groups. nih.govspectrabase.com
RamanAcid this compoundCharacteristic spectral bands allow for identification and differentiation from other azo dyes. sci-hub.seunimi.it

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. libretexts.org The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing information about the connectivity and spatial arrangement of atoms. sigmaaldrich.com

While comprehensive NMR studies specifically on this compound derivatives are not widely published, data for the parent compound, Acid this compound, is available. The ¹H NMR spectrum of Acid this compound has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). chemicalbook.com The spectrum shows a series of signals in the aromatic region, corresponding to the various protons on the naphthalene (B1677914) and naphthol ring systems. Specific chemical shifts have been assigned to individual protons, confirming the complex aromatic structure. chemicalbook.com

For related azo dyes, ¹³C NMR has been used to identify the tautomeric form (azo or hydrazo) present in solution by observing the chemical shift of the carbon atom bonded to the oxygen in the naphthol ring. acs.org Similar studies on this compound and its derivatives would provide invaluable information on their structure and isomeric purity. Dynamic NMR studies on related N-substituted indole (B1671886) derivatives have also been used to investigate hindered rotation around specific bonds, an approach that could be applied to understand the conformational dynamics of this compound derivatives. msu.edu

Interactive Data Table: ¹H NMR Spectral Data for Acid this compound

SolventNucleusChemical Shift (δ, ppm)AssignmentReference
DMSO-d₆¹H9.013Aromatic H chemicalbook.com
DMSO-d₆¹H8.563Aromatic H chemicalbook.com
DMSO-d₆¹H8.370Aromatic H chemicalbook.com
DMSO-d₆¹H8.254Aromatic H chemicalbook.com
DMSO-d₆¹H8.153Aromatic H chemicalbook.com
DMSO-d₆¹H8.024Aromatic H chemicalbook.com
DMSO-d₆¹H7.879Aromatic H chemicalbook.com
DMSO-d₆¹H7.773Aromatic H chemicalbook.com
DMSO-d₆¹H7.711Aromatic H chemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nist.gov It is a highly sensitive and specific method for identifying compounds and assessing sample purity. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also provide detailed structural information. researchgate.netmdpi.com

In the analysis of this compound, mass spectrometry is often coupled with a chromatographic separation technique like HPLC (HPLC-MS). sielc.com This combination allows for the separation of the dye from impurities and other components before it enters the mass spectrometer for detection. For the analysis of D&C this compound, it has been noted that for mass spectrometry compatible applications, mobile phases containing non-volatile acids like phosphoric acid should be replaced with volatile alternatives like formic acid. sielc.com

The ionization process can cause the molecule to break apart into characteristic fragment ions. msu.edu Analysis of these fragmentation patterns can help to confirm the structure of the parent molecule. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS have been successfully used for the rapid screening and confirmation of this compound (CI 45410:1) in cosmetic products. lcms.cz High-resolution mass spectrometry can provide accurate mass measurements, which helps in determining the molecular formula of the dye and its impurities with high confidence. mdpi.com

Nuclear Magnetic Resonance (NMR) Studies of this compound Derivatives

Chromatographic Separation Techniques for this compound and Related Compounds

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a complex synthetic dye like this compound, which may contain starting materials, intermediates, and side-reaction products, chromatography is essential for isolation and purity assessment. inoe.romiamioh.edu

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound and related sulfonated azo dyes. nih.gov Several HPLC methods have been developed for its separation and quantification. One common approach is reversed-phase (RP) HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com A typical mobile phase for the analysis of D&C this compound consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid added to control the ionization state of the analyte and improve peak shape. sielc.com

For the separation of sulfonated dyes like Acid this compound, an ion-interaction HPLC method has been developed. researchgate.net This method utilizes an RP-ODS (octadecylsilane) stationary phase and a mobile phase containing an acetonitrile-phosphate buffer mixture with an ion-interaction reagent, such as butylamine. researchgate.net This reagent pairs with the sulfonate groups of the dye, modifying its retention characteristics and enabling effective separation. Detection is typically performed using a spectrophotometric detector set at a wavelength where the dye absorbs strongly. researchgate.net Furthermore, Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved separation efficiency compared to conventional HPLC for the analysis of color additives like this compound. inoe.ro

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of this compound and its related substances. sielc.comresearchgate.netnih.govtandfonline.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for this compound analysis. sielc.com In this setup, a nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase. A typical mobile phase composition includes acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is based on the hydrophobic interactions of the analytes with the stationary phase.

HPLC methods have been developed and validated for the quantitative determination of impurities and synthetic by-products in D&C Red No. 27. researchgate.netnih.govtandfonline.com For instance, a method was established to quantify 2,3,4,5-tetrachloro-6-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic acid (SBBA), 2,4,6-tribromoresorcinol (B147546) (Br3R), and the intermediate 3,4,5,6-tetrachlorophthalic acid (TCPA). researchgate.netnih.gov The linearity of calibration curves for these impurities has been demonstrated in ranges such as 0.066% to 0.820% for SBBA, 0.050% to 0.499% for Br3R, and 0.061% to 1.410% for TCPA. researchgate.netnih.gov The recoveries for these impurities at various levels have been reported to be high, with good precision. researchgate.net

Ion-interaction HPLC has also been utilized for the rapid separation and determination of sulfonated azo dyes, including this compound. najah.edu This method uses a reverse-phase octadecylsilane (B103800) (RP-ODS) stationary phase and a mobile phase containing an acetonitrile-phosphate buffer with an ion-interaction reagent like butylamine. najah.edunajah.edu

Table 1: HPLC Method Parameters for Analysis of this compound and Related Compounds

ParameterMethod 1: Impurity AnalysisMethod 2: General Analysis
Technique Reverse-Phase HPLCReverse-Phase HPLC
Stationary Phase C18Newcrom R1
Mobile Phase Acetonitrile, Water, Phosphoric AcidAcetonitrile, Water, Phosphoric Acid
Analytes SBBA, Br3R, TCPAD&C this compound
Detection UV-VisUV-Vis, MS-compatible (with formic acid)
Reference researchgate.netnih.gov sielc.comsielc.com

Gas Chromatography (GC) for Volatile this compound Precursors or Degradants

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility, GC is invaluable for identifying and quantifying its volatile precursors or degradation products. nih.govresearchgate.neticm.edu.plrsc.org This is often accomplished by coupling GC with mass spectrometry (GC-MS), which provides structural information for the separated components. researchgate.neticm.edu.plrsc.orgscispace.com

The analysis of degradation products is crucial for understanding the environmental fate and potential breakdown pathways of this compound. Studies on the degradation of similar azo dyes have utilized GC-MS to identify smaller, more volatile molecules formed during processes like catalytic wet air oxidation or radiolytic degradation. nih.govicm.edu.plscispace.com For example, in the degradation of cationic red GTL, GC-MS analysis indicated that the degradation was initiated by the cleavage of the azo bond (-N=N-), leading to the formation of intermediates that were further oxidized. nih.gov Similarly, the degradation of other dyes has been shown to produce metabolites like benzene (B151609), biphenyl, and naphthalene derivatives, which are identifiable by GC-MS. researchgate.net

The analysis of aroma precursors in grapes, which are often glycosidically bound and non-volatile, provides a parallel application. mdpi.comoeno-one.eu In these studies, the non-volatile precursors are first hydrolyzed (enzymatically or chemically) to release the volatile aglycones, which are then analyzed by GC-MS. mdpi.com This two-step process could be adapted for the analysis of certain non-volatile precursors of this compound by converting them into more volatile derivatives suitable for GC analysis.

Table 2: Application of GC-MS in the Analysis of Dye Degradation Products

Dye StudiedDegradation MethodIdentified Degradation Products (Examples)Analytical TechniqueReference
Cationic Red GTLCatalytic Wet Air OxidationIntermediates from -N=N- cleavageGC-MS nih.gov
Congo RedRadiolytic DegradationLow-molecular-weight fragmentsGC-MS, FTIR icm.edu.plscispace.com
Disperse Red 3BFungal and microalgal consortiumDiisobutyl phthalate, guaiacol, o-xyleneGC-MS, FTIR, UV-vis rsc.org

Capillary Electrophoresis (CE) in this compound Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govmdpi.com It is particularly well-suited for the analysis of charged molecules like the sulfonated azo dye, this compound. nih.govresearchgate.net CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com

Different modes of CE can be employed, including Capillary Zone Electrophoresis (CZE), which is the simplest and most common form. mdpi.commdpi.com In CZE, the separation of anionic dyes like this compound is achieved in a fused-silica capillary with a background electrolyte (BGE) at a pH higher than the pKa of the surface silanol (B1196071) groups. mdpi.com This creates an electroosmotic flow (EOF) that is typically directed towards the cathode, and the separation of anions occurs due to their differential electrophoretic mobilities in the opposite direction. mdpi.com

A CZE method coupled with photodiode-array detection has been developed for the determination of several sulfonated azo dyes, including this compound. nih.govresearchgate.net This method utilized a specific electrophoresis buffer to achieve separation, with detection limits for the dyes ranging from 0.1 to 4.53 µg/mL. nih.govresearchgate.net For the analysis of complex samples like river water, a pre-concentration step using solid-phase extraction (SPE) can be employed prior to CE analysis to improve detection limits. nih.govresearchgate.net

Table 3: Capillary Electrophoresis Method for Sulfonated Azo Dyes including this compound

ParameterMethod Details
Technique Capillary Zone Electrophoresis (CZE)
Detection Photodiode-Array Detection
Column CElect-FS75 CE column
Buffer 1:5 dilution of 10 mM phosphoric acid and tetrabutylammonium (B224687) hydroxide (B78521) (pH 11.5), with 25 mM of triethylamine (B128534) (final pH 11.55)
Detection Limits 0.1 to 4.53 µg/mL
Reference nih.govresearchgate.net

Electrochemical Characterization of this compound

Electrochemical techniques provide valuable insights into the redox properties of this compound, which are fundamental to its chemical behavior and potential degradation mechanisms. These methods are based on measuring the current or potential response of the molecule at an electrode surface.

Voltammetric Studies of this compound Redox Behavior

Voltammetry is a powerful electrochemical technique for studying the redox behavior of electroactive species like this compound. dergipark.org.trresearchgate.net It involves applying a varying potential to an electrode and measuring the resulting current. The characteristics of the voltammogram, such as peak potentials and currents, provide information about the reduction and oxidation processes.

Studies on the cobalt complex of Acid this compound have been conducted using Cathodic Adsorptive Square Wave Voltammetry (CAdsSWV). dergipark.org.tr This research investigated the catalytic effect of nitrite (B80452) on the cobalt complex in a nitrate (B79036) medium using both a Hanging Mercury Drop Electrode (HMDE) and a Pencil Graphite Electrode (PGE). dergipark.org.tr The voltammetric peak current of the complex was observed to increase in the presence of nitrite anions, indicating a catalytic effect. dergipark.org.tr The optimal conditions for this analysis, including deposition time and potential, were determined for both electrodes. For instance, the highest reduction peak current for the Acid this compound-cobalt complex was observed at -0.4 V. dergipark.org.tr

The reduction of the azo group (-N=N-) in azo dyes is a common electrochemical process studied by voltammetry. najah.edu For some azo dyes, the reduction process is irreversible and primarily controlled by adsorption onto the electrode surface. oup.com The voltammetric signal can be optimized by adjusting parameters such as the pH of the supporting electrolyte, accumulation time, accumulation potential, and scan rate. oup.com

Table 4: Voltammetric Analysis of Acid Red-27 Cobalt Complex

ParameterHMDEPGE
Technique Cathodic Adsorptive Square Wave Voltammetry (CAdsSWV)Cathodic Adsorptive Square Wave Voltammetry (CAdsSWV)
Optimum Deposition Potential -0.4 V-0.4 V
Optimum Deposition Time 15 s5 s
Observed Effect Catalytic enhancement of peak current by nitriteCatalytic enhancement of peak current by nitrite
Reference dergipark.org.tr dergipark.org.tr

Potentiometric Analysis in this compound Systems

Potentiometry is an electrochemical technique that measures the potential difference between two electrodes in a solution at or near zero current. It is often used in titrations to determine the equivalence point of a reaction. While specific potentiometric studies focused solely on this compound are not extensively detailed in the provided context, the principles can be applied to its analysis, particularly in complex matrices.

Potentiometric titrations can be used for the simultaneous determination of multiple food colorants, including those with phenolic structures like some red dyes. bch.ro In such methods, a mixture of colorants can be titrated with a standard solution, and the potential changes are monitored. By applying chemometric methods like principal component regression (PCR) to the titration data, it is possible to resolve overlapping titration curves and quantify the individual components without prior separation. bch.ro

Potentiometric sensor arrays, sometimes referred to as "electronic tongues," have also been developed for the analysis of complex mixtures. researchgate.net These arrays consist of multiple sensors with different response characteristics. While not specifically documented for this compound, such systems have been used to discriminate between samples containing various components, demonstrating the potential of potentiometric methods for the analysis of this compound in complex formulations. researchgate.net

Microscopic and Imaging Techniques in this compound-Related Research

Microscopic and imaging techniques offer the ability to visualize the physical form and distribution of this compound, particularly in solid-state applications or when incorporated into larger structures. These methods provide information on morphology, particle size, and spatial arrangement.

Scanning Electron Microscopy (SEM) is a powerful technique that produces high-resolution images of a sample's surface topography. wikipedia.org It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. wikipedia.org SEM can be used to examine the morphology of this compound particles or to visualize how the dye is distributed within a matrix, such as a cosmetic product or a polymer.

In research related to dye degradation, SEM can be used to observe changes in the surface morphology of materials used as catalysts or adsorbents. Furthermore, when combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental analysis, which could be used to map the distribution of elements characteristic of this compound (such as bromine and chlorine) on a surface.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. nih.gov Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid, making it suitable for a wider range of samples. nih.gov

AFM could be employed to study the surface of this compound particles, providing detailed information about their size, shape, and surface texture. It can also be used to investigate the interaction of this compound with surfaces at the molecular level. In correlative studies, AFM can be combined with SEM to provide complementary information about a sample's structure and properties. hitachi-hightech.com For instance, SEM can provide a broad overview of a sample, while AFM can be used to obtain high-resolution topographical and mechanical property maps of specific areas of interest.

Electron Microscopy of this compound-Containing Materials

Electron microscopy offers unparalleled high-resolution imaging to investigate the morphology, size distribution, and dispersion of this compound within various matrices. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques employed.

Scanning Electron Microscopy (SEM) SEM is instrumental for examining the surface topography of materials. nih.gov For this compound, which often exists as a fine powder, SEM analysis reveals critical information about particle size, shape, and aggregation. chemicalbook.comtypology.com In a typical analysis, the dry powder sample is mounted on a stub and sputter-coated with a thin conductive layer (e.g., gold or palladium) to prevent charging under the electron beam and improve image quality. nih.gov The resulting images provide a three-dimensional view of the particles, which is essential for understanding its flow properties, dispersibility, and texture in final products like cosmetics.

Transmission Electron Microscopy (TEM) TEM provides even higher resolution than SEM, allowing for the visualization of the internal structure of materials. rsc.org To analyze this compound-containing materials, such as a cosmetic emulsion with the dye nanoparticles, ultrathin sections of the sample are prepared. researchgate.net TEM can be used to confirm the size of primary nanoparticles, view their distribution within a matrix, and identify whether they are crystalline or amorphous. mdpi.com Advanced TEM techniques like Energy-Filtered TEM (EFTEM) can even map the elemental distribution, confirming the location of the brominated and chlorinated dye molecules within a complex formulation. researchgate.net

Detailed findings from electron microscopy studies on similar nanoparticulate systems reveal that the morphology of the particles is highly dependent on the synthesis and processing conditions. For instance, studies on metal-organic frameworks show that particle sizes can range from tens of nanometers to several micrometers. researchgate.net This highlights the importance of electron microscopy in controlling the physical properties of particulate materials like this compound.

Table 1: Comparison of Electron Microscopy Techniques for this compound Analysis

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Principle Scans a focused electron beam over a surface to create an image of the topography. Passes a beam of electrons through an ultrathin specimen to form an image. nih.govrsc.org
Resolution Typically up to ~1 nanometer. Can achieve sub-Angstrom resolution (<50 pm). mdpi.com
Sample Prep Sample is mounted and coated with a conductive metal. nih.gov Sample must be sliced into ultrathin sections (typically <100 nm thick). researchgate.net
Information Provides data on surface topography, particle size, shape, and distribution. nih.gov Reveals internal structure, crystallinity, and elemental composition (with EDX/EELS). mdpi.com

| Application | Ideal for analyzing the morphology of this compound powder and its texture in solid products. | Used to study the dispersion and state of this compound nanoparticles within liquid or semi-solid matrices (e.g., emulsions). researchgate.net |

Atomic Force Microscopy (AFM) for this compound Surface Interactions

Atomic Force Microscopy (AFM) is a powerful scanning probe technique used not only for high-resolution imaging but also for quantifying nanoscale forces, making it ideal for studying surface interactions. mdpi.comnih.gov AFM can probe the interactions between this compound and various surfaces at the single-molecule level. parksystems.com

In a typical experiment to measure surface interactions, the AFM tip can be chemically functionalized by attaching this compound molecules. The modified tip is then brought into contact with a substrate surface (e.g., a model for skin, hair, or a component of a cosmetic formulation), and the force is measured as the tip is pulled away. parksystems.com The resulting force-distance curve provides quantitative data on the adhesion forces between the dye and the surface. mdpi.com These forces can be attributed to van der Waals forces, hydrogen bonding, or electrostatic interactions, which govern the dye's substantivity and performance in a product.

This force spectroscopy approach can reveal:

Binding Affinity: The strength of the interaction between this compound and a specific surface.

Surface Energy: By mapping adhesion forces across a surface, one can characterize the surface energy of the dye particles.

Environmental Effects: Measurements can be performed in various environments (air or liquid) to understand how factors like humidity or solvents influence the dye's interactions. nih.gov

While direct AFM studies on this compound are not widely published, the technique has been extensively used to measure interaction forces for other biomolecules and dyes, demonstrating its applicability. nih.govparksystems.com

Table 2: Data Obtainable from AFM Force Spectroscopy on this compound

Parameter Measured Description Significance for this compound
Adhesion Force The maximum force required to separate the AFM tip (functionalized with this compound) from the sample surface. Quantifies the "stickiness" of the dye to a surface, relating to its longevity and transfer-resistance in cosmetics.
Stiffness/Elasticity The sample's resistance to deformation, derived from the slope of the force-distance curve. Provides insight into the mechanical properties of this compound aggregates or films. nih.gov
Interaction Locus By using molecular recognition imaging, specific binding sites on a heterogeneous surface can be mapped. nih.gov Could identify which components in a complex formulation have the strongest affinity for this compound.

| Unbinding Events | Specific rupture events on the retraction curve can indicate the breaking of individual molecular bonds. | Helps to understand the nature and strength of single-molecule interactions. parksystems.com |

X-ray Diffraction and Crystallography of this compound and Its Complexes

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of crystalline materials. acs.org For this compound, which is supplied as a powder, powder X-ray diffraction (PXRD) is the most common method used for routine characterization. chemicalbook.comavantorsciences.com

Powder X-ray Diffraction (PXRD) A PXRD experiment involves exposing a powdered sample of this compound to a monochromatic X-ray beam and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD can distinguish between crystalline and amorphous materials; a crystalline solid produces a pattern of sharp diffraction peaks, while an amorphous material yields a broad halo. mdpi.com Analysis of the PXRD pattern can determine the phase purity of a this compound batch, identify different polymorphic forms (isomers with different crystal structures), and detect crystalline impurities. rsc.orgmdpi.com

Single-Crystal X-ray Crystallography If a suitable single crystal of this compound or one of its complexes can be grown, single-crystal X-ray diffraction can be used to solve its complete three-dimensional structure with atomic-level precision. libretexts.org The crystal is mounted and rotated in an X-ray beam, and thousands of diffraction spots are measured. This data allows for the calculation of the unit cell dimensions (the basic repeating unit of the crystal) and the precise position of every atom in the molecule. mdpi.com This information is invaluable for confirming the molecular structure, understanding intermolecular interactions in the solid state, and providing a basis for computational modeling. Although obtaining single crystals of complex organic dyes can be challenging, the structural information is definitive. acs.org

Table 3: Crystallographic Parameters Determinable for this compound via XRD

Parameter Description Method of Determination
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). Single-Crystal XRD
Space Group The specific description of the symmetry elements within the unit cell. Single-Crystal XRD
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the unit cell axes and the angles between them, defining the cell's size and shape. mdpi.com Single-Crystal XRD, can be estimated from PXRD
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell. Single-Crystal XRD
Crystallinity The degree of structural order in the material. PXRD (comparison of sharp peak area to amorphous halo area). mdpi.com

| Phase Identification | Identification of the crystalline substance(s) by comparing its diffraction pattern to a database. | PXRD |

Mechanistic Investigations of Red 27 Interactions

Molecular Interactions of Red 27 with Biological Macromolecules (In Vitro/Cellular Level)

The interaction of color additives with biological macromolecules is a crucial area of study to understand their behavior in biological systems. These noncovalent interactions can influence the distribution, metabolism, and potential biological effects of the compound. gatech.edu

Binding Kinetics and Thermodynamics of this compound-Protein Interactions

The binding of small molecules to proteins is often characterized by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. imist.marutgers.edu In the context of dyes like this compound, studies with similar molecules, such as Allura Red AC, and proteins like bovine serum albumin (BSA) have provided insights into these interactions. For instance, the binding of Allura Red AC to BSA has been shown to be a spontaneous process, primarily driven by hydrophobic interactions. imist.ma This is indicated by positive entropy changes (ΔS) and positive enthalpy changes (ΔH). imist.ma

Thermodynamic parameters help in elucidating the primary forces driving the interaction. A positive ΔH and ΔS suggest hydrophobic forces are dominant, while negative values for both suggest the involvement of van der Waals interactions and hydrogen bonding. Electrostatic forces are considered important when ΔH is negative and ΔS is positive. imist.ma

Studies on protein-protein interactions have shown that binding affinities can span a wide range, with dissociation constants (Kd) from femtomolar to micromolar, corresponding to a broad range of binding free energies (ΔG°). frontiersin.org The binding of small molecules to proteins, such as inhibitors to protein kinases, can also be quantified to determine their binding kinetics and affinities. acs.org

Interactive Table: Thermodynamic Parameters for Allura Red AC - BSA Interaction imist.ma

Temperature (K)Binding Constant (Kb) (M-1)ΔH (kJ mol-1)ΔS (J mol-1 K-1)ΔG (kJ mol-1)
2983.1 x 10417.47143.43-25.28
3084.8 x 10417.47143.43-26.71
3187.2 x 10417.47143.43-28.15

Note: This data is for Allura Red AC, a different azo dye, and is presented here as an illustrative example of the types of thermodynamic parameters determined in dye-protein interaction studies.

This compound Interactions with Nucleic Acids

Furthermore, studies on other molecules, like the yeast flap endonuclease Rad27, show that interactions with DNA are fundamental to their biological function, such as DNA replication and repair. nih.gov The affinity between proteins and DNA substrates can be influenced by other cellular components, like histones, which can increase the catalytic efficiency of enzymes by enhancing their affinity for DNA. nih.gov

Membrane Permeation and Intracellular Localization of this compound in Model Systems

The ability of a molecule to cross cell membranes is a key determinant of its biological activity. Studies on the permeability of red blood cell membranes to various small molecules have provided fundamental insights into this process. researchgate.netpsu.eduableweb.org The permeability of a membrane is influenced by factors such as the size and chemical properties of the molecule, as well as the composition of the membrane itself. ableweb.org

While specific data on this compound's membrane permeation is limited in the provided results, research on related compounds and systems offers valuable context. For instance, tail-oxidized sterols like 27-OH-cholesterol have been shown to increase membrane permeability to small, water-soluble molecules by creating transient perturbations in the lipid bilayer. acs.org

The intracellular localization of molecules dictates their potential interaction partners and biological effects. In various cell models, proteins and other molecules can be localized to specific compartments such as the cytoplasm, nucleus, or at distinct structures like spindle poles during mitosis. researchgate.netresearchgate.netmdpi.complos.orgnih.gov For example, the localization of the protein p27Kip1 is regulated by phosphorylation, which can cause it to move from the nucleus to the cytoplasm, thereby influencing cell proliferation. plos.org

Photochemistry and Photodegradation Mechanisms of this compound

The interaction of light with colored compounds can lead to a variety of photochemical processes, including absorption, emission, and degradation.

Light Absorption and Emission Processes of this compound

This compound, also known as Acid this compound, exhibits characteristic absorption and fluorescence spectra. In methanol (B129727), Acid this compound has an absorption peak at approximately 523.4 nm. researchgate.net The absorption and fluorescence characteristics can be influenced by the surrounding medium. For example, studies have been conducted on Acid this compound in both methanol and a solid poly(methyl methacrylate) (PMMA) matrix. researchgate.net

The color of a substance is determined by the wavelengths of light it absorbs. msu.edu Compounds that absorb light in the green region of the spectrum (around 490-570 nm) will appear red. msu.edu

Interactive Table: Spectral Characteristics of Acid this compound in Methanol researchgate.net

ParameterValue
Absorption Peak (λabs)~523 nm
Fluorescence Peak (λfl)Not specified in search results
Molar Extinction Coefficient (ε)Not specified in search results
Stokes ShiftNot specified in search results

Pathways of Photochemical Degradation of this compound in Different Matrices

The photodegradation of dyes like this compound is an important area of study, particularly in the context of environmental remediation. The photooxidative degradation of Acid this compound (AR27) has been investigated using processes like UV/H₂O₂. nih.govnih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH) which can attack and break down the dye molecule. nih.gov

The degradation efficiency is dependent on various operational parameters, including the concentration of the oxidizing agent (like H₂O₂), pH, and the intensity of the light source. nih.govnih.gov The degradation of AR27 has been shown to follow pseudo-first-order kinetics. nih.gov The complete mineralization of the dye can be achieved, breaking it down into simpler inorganic molecules like CO₂, water, ammonium (B1175870), nitrate (B79036), and sulfate (B86663) ions. nih.gov

The mechanisms of photodegradation can be complex. For some dyes, photo-oxidation is the primary degradation pathway, while for others, photoreduction can also play a significant role, especially under anaerobic conditions. nii.ac.jp The specific degradation pathway can be influenced by the chemical structure of the dye and the matrix in which it is present. nii.ac.jp

Photosensitizing Capabilities of this compound (non-human, non-clinical context)

This compound, also known as Acid this compound, can act as a photosensitizer, initiating or accelerating chemical reactions upon absorption of light. This capability is primarily linked to its chemical structure, which allows it to absorb light energy and transfer it to other molecules, such as oxygen, leading to the formation of reactive oxygen species (ROS). These reactive species can then induce the degradation of other compounds.

In non-human and non-clinical contexts, the photosensitizing properties of this compound are particularly relevant to the field of environmental remediation, specifically in the photocatalytic degradation of pollutants. When combined with a semiconductor photocatalyst like zinc oxide (ZnO) or titanium dioxide (TiO2) and exposed to UV light, this compound can enhance the degradation of various organic compounds. niscpr.res.innih.gov The process involves the excitation of the dye molecule by light, followed by electron transfer to the conduction band of the semiconductor, which ultimately generates highly reactive hydroxyl radicals. niscpr.res.in These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. niscpr.res.intiiips.com

Degradation Pathways and Byproducts of this compound (Non-Biological)

The degradation of this compound can occur through various non-biological pathways, primarily driven by chemical, thermal, and photochemical processes. These processes lead to the breakdown of the complex dye molecule into simpler, and often colorless, byproducts.

Chemical Degradation Routes of this compound (e.g., hydrolysis, oxidation, reduction)

Chemical degradation of this compound involves processes such as hydrolysis, oxidation, and reduction, which break down its molecular structure.

Hydrolysis: While this compound is generally stable, under certain conditions, such as in the presence of specific enzymes or extreme pH, the bonds within the molecule can be cleaved by water. However, under typical environmental conditions (pH 5 to 9), hydrolysis is not considered a major degradation pathway for this compound as it lacks functional groups that are readily hydrolyzed. nih.gov Some research indicates that hydrolysis can be induced under specific laboratory conditions, for example, using dilute acids at elevated temperatures, which can break down the molecule. redalyc.orgfkit.hr

Oxidation: Oxidation is a significant degradation pathway for this compound. Advanced oxidation processes (AOPs) are particularly effective in breaking down the dye. niscpr.res.in These processes generate highly reactive species, such as hydroxyl radicals, which attack the chromophoric azo linkage (-N=N-) of the dye, leading to its decolorization and breakdown. niscpr.res.innih.gov Common AOPs used for this compound degradation include photocatalysis with semiconductors like ZnO or TiO2 under UV irradiation, and ozonation. niscpr.res.innih.govnih.gov The rate of oxidative degradation is influenced by factors like pH, the concentration of oxidizing agents, and the presence of catalysts. niscpr.res.innih.gov For example, the addition of hydrogen peroxide (H2O2) or potassium persulfate (K2S2O8) can enhance the photocatalytic degradation of this compound. niscpr.res.in

Reduction: Reduction of the azo bond is another key degradation route. This process involves the cleavage of the -N=N- group, which is responsible for the dye's color. This reduction can lead to the formation of aromatic amines. tiiips.com

Thermal Degradation of this compound

This compound exhibits good stability to heat under certain conditions. tiiips.com However, at elevated temperatures, it can undergo thermal degradation. The degradation process is temperature-dependent, with higher temperatures leading to a more rapid breakdown of the dye. spkx.net.cn Studies on similar red pigments have shown that thermal degradation often follows first-order reaction kinetics. For instance, D&C Red No. 27 is noted to have good heat stability, but it is advised to avoid temperatures above 80°C. myskinrecipes.comsunchemical.comsunchemical.com

Identification and Characterization of this compound Degradation Products

The degradation of this compound results in the formation of various intermediate and final products. The identification of these products is crucial for understanding the degradation mechanism and assessing the environmental impact of the process.

During photocatalytic degradation, the primary step is the cleavage of the azo bond. niscpr.res.in This results in the formation of several smaller aromatic and aliphatic compounds. niscpr.res.in Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been used to identify these degradation products. niscpr.res.in In one study of photocatalytic degradation of Acid this compound using nano ZnO, eight main intermediate products were identified. niscpr.res.in The breakdown of the benzene (B151609) ring structure is also observed, as indicated by changes in 1H-NMR spectra. nih.govtandfonline.com The complete mineralization of the dye can lead to the formation of inorganic ions such as sulfate (SO42-), nitrate (NO3-), and ammonium (NH4+), along with carbon dioxide and water. nih.gov

The table below summarizes some of the identified degradation products from the photocatalytic degradation of this compound. niscpr.res.in

Retention Time (min)Identified Degradation Product
24.230D1 & D5
18.882D2
22.070D3
20.087D4
13.709D6
19.469D7
21.782D8

This compound Interactions with Environmental Substrates

When released into the environment, this compound can interact with various environmental components, such as soils and sediments. These interactions, particularly adsorption and desorption, play a significant role in the dye's fate and transport in the environment.

Adsorption and Desorption Dynamics of this compound on Soils and Sediments

The adsorption of this compound onto soils and sediments is a key process that affects its mobility and bioavailability. The extent of adsorption depends on the properties of both the dye and the soil.

Adsorption: Studies have shown that various materials, including different types of soil and chitosan-based adsorbents, can adsorb this compound from aqueous solutions. mdpi.com The adsorption process is often influenced by factors such as pH, initial dye concentration, and the nature of the adsorbent. wwjournal.irzgkjcx.com For instance, the adsorption of dyes on red clay can be significantly increased by acid activation of the clay. wwjournal.ir The adsorption behavior of this compound on different adsorbents often fits well with the Langmuir and pseudo-second-order kinetic models, suggesting a monolayer adsorption process dominated by chemisorption. mdpi.comzgkjcx.com The maximum adsorption capacity can vary significantly depending on the adsorbent material. mdpi.com For example, chitosan (B1678972) hydrogel has demonstrated a very high maximum adsorption capacity for Acid this compound. mdpi.com

Desorption: Desorption is the process by which the adsorbed dye is released back into the solution. The desorption of this compound from soils can be influenced by factors such as soil organic matter content, temperature, and soil moisture. zgkjcx.com An increase in temperature or soil moisture can lead to an increase in desorption, while acidic or basic conditions can inhibit it. zgkjcx.com

The table below presents the maximum adsorption capacities of different adsorbents for Acid this compound.

AdsorbentMaximum Adsorption Capacity (mg/g) at 20 °CReference
Chitosan Hydrogel (CSH)2732.2 mdpi.com
Chitosan Aerogel (CSA)675.7 mdpi.com
Chitosan Powder (CSP)534.8 mdpi.com
Chitosan Electrospinning Nanofiber (CSEN)215.6 mdpi.com
Napa Soil0.271 rasayanjournal.co.in

This compound Complexation with Metal Ions and Organic Matter

The interaction of this compound (also known as Phloxine B or Acid this compound) with various chemical species, including metal ions and organic matter, has been the subject of detailed research. These interactions are primarily governed by the dye's molecular structure, which features multiple functional groups capable of forming complexes and engaging in various types of chemical bonding.

Complexation with Metal Ions:

This compound and its related xanthene dyes can form complexes with a variety of metal ions. nih.govcosmileeurope.eu These interactions can lead to changes in the dye's spectroscopic properties, such as shifts in absorption and fluorescence spectra. biointerfaceresearch.comlibretexts.org For instance, the formation of a reddish chelate between Ga(III) and Alizarin Red S (a structurally related dye) has been observed in the pH range of 3.0–5.0. mdpi.com The complexation often occurs through the hydroxyl and carbonyl groups present in the dye molecule. researchgate.net

The quenching of fluorescence is a common phenomenon observed upon the complexation of this compound and similar fluorescent dyes with certain metal ions. nih.gov This quenching can be either static or dynamic. nih.gov Static quenching involves the formation of a non-fluorescent ground-state complex between the dye and the metal ion, leading to a decrease in the absorption intensity. nih.gov Dynamic quenching, on the other hand, occurs when the excited state of the fluorophore is deactivated through collision with the metal ion. nih.gov

Studies on the interaction of fluorescent proteins with metal ions like Cu²⁺ have shown that the binding can be rapid, selective, and reversible. nih.gov For example, the red fluorescent protein DsRed exhibits fluorescence quenching upon binding with Cu²⁺, and this effect can be reversed by the addition of a metal ion chelator like EDTA. nih.gov The dissociation constant for a variant of DsRed with copper has been reported to be 0.54 ± 0.09 μM. nih.gov Similarly, the fluorescence of other probes can be selectively quenched by ions like Hg²⁺, with high Stern-Volmer quenching constants indicating strong interactions. scielo.org.za

The table below summarizes the interaction of various fluorescent dyes with different metal ions, highlighting the observed effects.

Interaction with Organic Matter:

This compound, being an anionic dye, readily interacts with various forms of organic matter, particularly those with cationic characteristics or hydrophobic regions. ijabbr.com The binding mechanisms can include electrostatic interactions, hydrophobic interactions, and the formation of hydrogen bonds.

A notable example is the interaction of this compound with the cationic surfactant cetyltrimethylammonium bromide (CTABr). ijabbr.com In aqueous solutions, this compound molecules can be entrapped within the micelles formed by CTABr. ijabbr.com This interaction is driven by both electrostatic attraction between the anionic dye and the cationic surfactant head groups, and hydrophobic interactions between the dye's aromatic structure and the non-polar core of the micelles. ijabbr.com The presence of electrolytes such as NaCl, KCl, and NH₄Cl can significantly enhance the entrapment of the dye within the micelles. ijabbr.com

The adsorption of this compound onto various organic materials has also been extensively studied. Materials like sugarcane bagasse ash, chitosan in different morphologies, and Eichhornia crassipes leaves have shown potential as adsorbents for removing this compound from aqueous solutions. nih.govmdpi.comresearchgate.net The adsorption capacity is influenced by factors such as pH, initial dye concentration, and the specific surface area and chemical nature of the adsorbent. nih.govresearchgate.net For instance, the optimal pH for the removal of Acid this compound by sugarcane bagasse ash was found to be 2.0. nih.gov

The interaction with dissolved organic matter (DOM) in soil is another important aspect. The chemical properties of DOM can significantly influence the adsorption of substances like copper onto soil particles, and similar effects can be anticipated for organic dyes like this compound. nih.gov The binding of proteins to other macromolecules is often driven by electrostatics, and similar principles can apply to the interaction of this compound with proteins and other biological macromolecules. mdpi.com

The table below presents data on the binding and partition coefficients of this compound in the presence of a cationic surfactant and various electrolytes.

Environmental Science and Ecotoxicological Research on Red 27

Environmental Fate and Transport of Red 27

This compound, also known by its chemical name 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein and as Phloxine B, is a synthetic dye with properties that influence its behavior in the environment. fishersci.frcaymanchem.com Dyes are often designed for chemical and photolytic stability, which can lead to their persistence in natural settings. scbt.com

This compound is soluble in water, which suggests it is unlikely to persist for long periods and is expected to be mobile in aquatic systems. fishersci.frfishersci.com Its high water solubility means it can spread readily within water systems. fishersci.fr However, the release of dyes into waterways can present an aesthetic issue, as many are visible even at low concentrations. scbt.com Some assessments classify Phloxine B as hazardous for water and toxic to aquatic life with long-lasting effects. caymanchem.comlgcstandards.com For instance, it is considered harmful to fish. caymanchem.com One study reported a 96-hour lethal concentration (LC50) of 97.7 mg/L for the fish species Gambusia affinis. fishersci.frlgcstandards.com

The environmental fate of such dyes is complex. While high water solubility suggests low persistence, the stability of the dye molecule itself can lead to it being present in the water column for extended periods. scbt.comfishersci.com It is generally considered that ionic dyes like this compound will be at least partially dissociated in an aqueous solution. scbt.com

Ecotoxicity Data for this compound (Phloxine B) in Aquatic Organisms

Species Exposure Duration Result Value Reference

Due to its high water solubility, this compound is predicted to be highly mobile in soils. fishersci.fr When released to land, it is expected to remain in the soil. canada.ca Similarly, if released into surface waters, it shows a tendency to partition to sediments. canada.ca This partitioning behavior is largely governed by electrostatic interactions. canada.ca

Research on Phloxine B has indicated that its concentration in sediment can be significantly higher than in the water column, with the sediment-to-water concentration ratio increasing over time. canada.ca Adsorption coefficient studies have shown that Phloxine B adsorbs more strongly to silty clay soil compared to sediments, even when the organic carbon content of the sediment is higher. canada.ca The tendency for dyes to bioaccumulate in sediments and soil is a concern, as this can lead to their transport into public water supply systems. periodikos.com.br The assessment of soil and sediment contamination often involves various pollution indices to evaluate the environmental impact. mdpi.comresearchgate.net

Information regarding the atmospheric transport and deposition of this compound is limited. However, based on its physical properties as a solid powder with a high molecular weight and low volatility, significant atmospheric transport is not expected. fishersci.fr The primary routes of environmental contamination are through wastewater discharge and direct application, rather than atmospheric pathways. scbt.comperiodikos.com.br

Soil and Sediment Contamination by this compound

Bioremediation and Biodegradation of this compound

Bioremediation, which utilizes microorganisms like bacteria, fungi, and algae, is considered an effective and economical approach for treating dye-contaminated wastewater. biotechnologia-journal.orgdergipark.org.tr These organisms can decolorize and, in some cases, completely degrade recalcitrant dye compounds. biotechnologia-journal.orgenvirobiotechjournals.com The process can involve biosorption (adsorption to the cell surface) and biodegradation (enzymatic transformation). biotechnologia-journal.orgenvirobiotechjournals.com

While specific microbial degradation pathways for this compound are not extensively detailed in the provided search results, the general mechanisms for dye degradation by microorganisms are well-documented. For azo dyes, which are structurally different from the xanthene structure of this compound, degradation often occurs under anaerobic conditions where bacterial azoreductases cleave the azo bonds to form aromatic amines. envirobiotechjournals.com

For dyes in general, both aerobic and anaerobic conditions can be effective for biodegradation. nih.gov Fungal degradation is a notable pathway, often involving adsorption followed by enzymatic breakdown. envirobiotechjournals.com For instance, a study on the fungus Pleurotus ostreatus showed an 85% decolorization of Acid this compound, a different red dye. biotechnologia-journal.org The efficiency of microbial degradation is influenced by factors such as pH, temperature, and the presence of other nutrients. biotechnologia-journal.orgdergipark.org.tr

The enzymatic biotransformation of dyes is a key mechanism in their biodegradation. dergipark.org.trmdpi.com Microorganisms secrete various enzymes that can break down complex dye molecules. ekb.eg Key enzymes involved in the degradation of various dyes include laccases, manganese peroxidases, lignin (B12514952) peroxidases, and azoreductases. envirobiotechjournals.comnih.gov These enzymes, particularly the ligninolytic enzymes produced by fungi, are effective due to their non-specific nature, allowing them to act on a wide range of chemical structures. scbt.comnih.gov

While the specific enzymes that act on this compound are not explicitly identified in the search results, the general principles of enzymatic degradation would apply. The process involves the transformation of the dye into simpler, often less colored, compounds. envirobiotechjournals.com For some complex dyes, a combination of different enzymes is required for complete mineralization. mdpi.com The study of these enzymatic pathways is crucial for developing effective bioremediation strategies for dye-contaminated environments. nih.gov

Phytoremediation Strategies for this compound Contamination

Phytoremediation is a biological method that utilizes plants and their associated microbes to remove pollutants from the environment. ijcrt.org This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation techniques. Several studies have explored the potential of aquatic plants to remediate water contaminated with this compound (Rhodamine B).

The aquatic fern Azolla pinnata has demonstrated notable efficiency in removing Rhodamine B from aqueous solutions. Research has shown that A. pinnata can achieve up to 76% removal of the dye under optimal conditions, which include a pH of 3.0 and a plant dosage of 0.4 g for an initial dye concentration of 10 ppm. researchgate.net Further studies have indicated that Azolla pinnata can tolerate Rhodamine B concentrations up to 20 mg/L. ijcrt.org The mechanism behind this is phytoextraction, where the plant absorbs and stores the pollutant in its tissues. ijcrt.orgresearchgate.net

Another aquatic plant, the water hyacinth (Eichhornia crassipes), has also been studied for its ability to absorb and degrade various dyes, including Rhodamine B. acs.org The common rush, Juncus effusus, a wetland plant, has also been investigated for its phytoremediation potential for other dyes, suggesting a broader applicability of this strategy. acs.org

Table 1: Phytoremediation of this compound (Rhodamine B) by Aquatic Plants

Plant SpeciesDye ConcentrationpHRemoval EfficiencyReference
Azolla pinnata10 ppm3.076% researchgate.net
Azolla pinnata10 mg/L6.093% (phytoextraction) ijcrt.org
Chlorella pyrenoidosa100 mg L⁻¹8.0High researchgate.net
Juncus effusus20 mg L⁻¹5-8High acs.org
Water HyacinthNot SpecifiedNot SpecifiedGood acs.org

Ecotoxicological Assessments of this compound (Non-Human Organisms/Ecosystems)

Aquatic Ecotoxicity of this compound on Algae and Invertebrates

This compound has been shown to be toxic to aquatic organisms. scbt.com Its presence in water can prevent light penetration, which in turn reduces photosynthesis in aquatic plants. mdpi.com Studies have determined the effective and lethal concentrations (EC₅₀ and LC₅₀) of Rhodamine B to be in the range of 14-24 mg/L for various aquatic organisms. nih.gov For the green algae Raphidocelis subcapitata, Rhodamine B was found to be more than 14 times more toxic than Rhodamine WT, another tracer dye. nih.gov Similarly, for the crustacean Daphnia magna, Rhodamine B was 5.6 times more toxic. nih.gov The green microalgae Chlorella pyrenoidosa has been used in studies to remove Rhodamine B from wastewater, indicating the dye's interaction with algal species. researchgate.net Effluents from decaying red algae have also been shown to have toxic effects on littoral organisms, including crustaceans like Artemia salina and Idotea baltica. researchgate.net

Bioaccumulation and Biomagnification Potential of this compound in Food Webs (non-human)

This compound has the potential for bioaccumulation in organisms, meaning it can build up in their tissues over time. amoghavarshaiaskas.inensureias.com This is a concern because it can lead to the transfer of the toxic substance to higher trophic levels in the food web. ensureias.com When aquatic organisms, such as fish, accumulate Rhodamine B, it can then be passed on to other animals that consume them. amoghavarshaiaskas.in While specific studies on the biomagnification of this compound in non-human food webs are limited, its persistence and bioaccumulative nature suggest a potential risk. amoghavarshaiaskas.inensureias.com The dye is known to be genotoxic and can bind with DNA, causing mutagenic effects in organisms. gjhsr.org

Advanced Oxidation Processes (AOPs) for this compound Removal from Wastewater

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. mdpi.com These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds, including persistent dyes like this compound. mdpi.com AOPs are considered an attractive alternative to conventional wastewater treatment methods due to their high efficiency and potential for complete mineralization of pollutants into less harmful substances like CO₂ and H₂O. mdpi.comrsc.org

Photocatalytic Degradation of this compound

Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (like UV or sunlight) to generate hydroxyl radicals. rsc.orgniscpr.res.inacs.org This method has been extensively studied for the degradation of this compound (Rhodamine B).

Studies have shown that nano-sized ZnO is an effective photocatalyst for the degradation of Acid this compound under UV irradiation. niscpr.res.in The degradation process follows pseudo-first-order kinetics, and its efficiency can be enhanced by the addition of electron acceptors. niscpr.res.in Similarly, TiO₂-based photocatalysis has been proven effective. researchgate.net The efficiency of photocatalytic degradation is influenced by several factors, including the initial dye concentration, catalyst dosage, pH of the solution, and light intensity. niscpr.res.inresearchgate.netscirp.org For instance, increasing the catalyst dosage generally increases the degradation rate up to an optimal point, beyond which a screening effect can occur. niscpr.res.in

Researchers have also explored composite photocatalysts to improve efficiency under visible light. For example, a TiO₂/SiO₂ composite demonstrated 100% degradation of Rhodamine B within 210 minutes under visible light, significantly outperforming pure TiO₂ and SiO₂. mdpi.com Another study developed zinc-doped barium and strontium peroxides that showed high degradation efficiency for Rhodamine B under both UV and natural sunlight. rsc.org The use of floating photocatalysts, such as a polydimethylsiloxane (B3030410) (PDMS)–TiO₂–Au composite sponge, has also been investigated to simplify catalyst recovery and enhance performance. acs.org

Table 2: Studies on Photocatalytic Degradation of this compound (Rhodamine B)

PhotocatalystLight SourceDegradation EfficiencyTimeReference
nano ZnOUV68.6% decolorization60 min niscpr.res.in
TiO₂/SiO₂ compositeVisible100%210 min mdpi.com
Zn-doped BaO₂/SrO₂UV & Sunlight99.9% (Ba₀.₄Zn₀.₆O₂)15 min (UV) rsc.org
Gelatin/CuS/PVA nanocompositeSolarHighNot Specified scirp.org
ZnS nanoparticlesUVComplete210 min frontiersin.org
PDMS–TiO₂–Au spongeUV & VisibleHighNot Specified acs.org

Ozonation and Fenton-based Oxidation of this compound

Ozonation and Fenton-based processes are effective AOPs for dye degradation. Ozonation involves the use of ozone (O₃) as a strong oxidant, while the Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. nih.gov

Ozonation of this compound

Studies have demonstrated that ozonation can effectively decolorize and degrade this compound. The decomposition of Acid this compound by ozone has been shown to follow first-order reaction kinetics, achieving complete discoloration within 20 minutes of reaction time. tandfonline.com The rate of this degradation is influenced by the ozone dosage, with higher dosages leading to a faster decay of the dye. tandfonline.com

The structural changes in the Acid this compound molecule during ozonation have been analyzed using techniques such as FT-IR and ¹H NMR. These analyses revealed the cleavage of bonds within the benzene (B151609) ring, the sulfite (B76179) salt group, and the C-N bond adjacent to the azo group (-N=N-). tandfonline.comkoreascience.kr This breakdown of the molecular structure results in the formation of various organic and inorganic acids, leading to a decrease in the solution's pH. koreascience.kr

The efficiency of ozonation can be further enhanced by the use of catalysts. For instance, transition metals like Manganese (Mn), Zinc (Zn), and Nickel (Ni) have been investigated as catalysts, with Mn showing the most significant catalytic effect in increasing the decomposition rate of Acid this compound. tandfonline.com The rate constant for the reaction between Acid this compound and ozone in an acidic medium has been estimated to be in the order of (1.6 ± 0.1) x 10³ M⁻¹ s⁻¹. tandfonline.comresearchgate.net

The effect of pH on the ozonation of similar azo dyes has also been studied. For Corafix BR Red Azo dye, decolorization was faster at a higher pH of 10. redalyc.org At an initial dye concentration of 50 mg/L and pH 10, a 98% removal efficiency was achieved with a pseudo-first-order rate constant of 0.0595 min⁻¹. redalyc.org

Table 1: Kinetic Data for Ozonation of Acid this compound

ParameterValueReference
Reaction OrderFirst-order tandfonline.com
Time for Complete Discoloration20 minutes tandfonline.com
Rate Constant (acidic media)(1.6 ± 0.1) x 10³ M⁻¹ s⁻¹ tandfonline.comresearchgate.net

Fenton-based Oxidation of this compound

The Fenton process and its variations, such as the photo-Fenton process, are powerful methods for degrading synthetic dyes. nih.govresearchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH) from the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺). nih.gov The photo-Fenton process enhances this reaction with the use of UV-visible light. nih.gov

While specific studies on the Fenton-based oxidation of this compound are limited, research on similar rhodamine dyes provides valuable insights. For instance, the degradation of Rhodamine B using a photo-Fenton process has been shown to be highly effective. acs.org The efficiency of the process is influenced by several factors, including pH, catalyst dosage, and the initial concentrations of the dye and hydrogen peroxide. acs.org Acidic conditions, typically around pH 3, are generally optimal for the Fenton reaction. researchgate.netmdpi.com

In a study on the photo-Fenton removal of Reactive Red dye, a complete removal of the organic contaminant was achieved under optimized batch conditions. jeeng.net The optimal parameters were found to be a pH of 3, a hydrogen peroxide concentration of 78 ppm, an irradiation time of 90 minutes, a ferrous sulfate (B86663) concentration of 20 ppm, and a temperature of 60°C. jeeng.net

The degradation of dyes in the Fenton process typically follows pseudo-first-order kinetics. acs.org The mechanism involves the attack of hydroxyl radicals on the dye molecule, leading to its breakdown. researchgate.net

Table 2: Optimal Conditions for Photo-Fenton Removal of Reactive Red Dye

ParameterOptimal ValueReference
pH3 jeeng.net
Hydrogen Peroxide Concentration78 ppm jeeng.net
Irradiation Time90 minutes jeeng.net
Ferrous Sulphate Concentration20 ppm jeeng.net
Temperature60°C jeeng.net

Electrochemical Treatment for this compound Removal

Electrochemical oxidation is an advanced oxidation process that has shown promise for the treatment of wastewater containing dyes. electrochemsci.org This method can effectively degrade refractory organic pollutants, including dyes like this compound (Amaranth). scirp.org The process involves the generation of oxidizing species at the anode surface, which then react with and break down the dye molecules. electrochemsci.orgresearchgate.net

Several studies have investigated the electrochemical degradation of Amaranth (Acid this compound). It has been found that Amaranth is more easily oxidized than reduced. scirp.org The degradation efficiency is influenced by various parameters, including the anode material, current density, initial dye concentration, pH, and the presence of a supporting electrolyte. imist.manih.gov

Different anode materials have been tested, such as graphite, Ti/SnO₂-Sb, and various dimensionally stable anodes (DSAs). scirp.orgimist.manih.gov For example, using a Ti/SnO₂-Sb anode, a degradation efficiency of over 90% for Rhodamine B (a dye with a similar xanthene structure to this compound) was achieved within 20 minutes of electrolysis at a current density of 20 mA/cm². nih.govresearchgate.net The degradation reaction was found to follow pseudo-first-order kinetics. nih.govresearchgate.net With this system, a 99.9% degradation of Rhodamine B and an 86.7% removal of total organic carbon (TOC) were achieved after 30 minutes under optimal conditions. nih.govresearchgate.net

The pH of the solution also plays a crucial role. For the electrochemical degradation of Rhodamine B using a CF/PbO₂ anode, an acidic medium (pH 3) was found to be more favorable than neutral or alkaline conditions. tandfonline.com The removal rates were 95.01% at pH 3, decreasing to 76.98% at pH 11. tandfonline.com

The addition of a supporting electrolyte, such as Na₂SO₄ or NaCl, is often necessary to increase the conductivity of the solution. nih.goviwaponline.com The concentration of the electrolyte can affect the dye removal efficiency, although at very high concentrations, competing reactions may limit further improvement. imist.ma

Table 3: Electrochemical Degradation of Rhodamine Dyes

Anode MaterialDyeDegradation EfficiencyTime (min)Current Density (mA/cm²)pHReference
Ti/SnO₂-SbRhodamine B>90%20204.5 nih.govresearchgate.net
Ti/SnO₂-SbRhodamine B99.9%30204.5 nih.govresearchgate.net
CF/PbO₂Rhodamine B95.01%12010-503 tandfonline.com
GraphiteRhodamine BComplete45Not specifiedNot specified imist.ma

Applications and Technological Advancements Utilizing Red 27

Red 27 in Material Science and Engineering

The vibrant color and stability of this compound make it a valuable component in the development and enhancement of various materials. Its integration can range from simple coloration to enabling advanced functionalities in complex material systems.

This compound is utilized as a colorant in a variety of polymers and textiles. As an anionic dye, it readily attaches to materials such as natural fibers (cotton, wool), synthetic polymers (polyesters, rayon), plastics, and leather. researchgate.net Its application is noted in polymer-soap compositions, where it can be dispersed within a thermoplastic polymer matrix for processes like injection molding. google.com

The photophysical behavior of this compound when adsorbed onto polymer matrices, such as microcrystalline cellulose (B213188), has been a subject of detailed study. researchgate.netmdpi.com Research shows that the polymer support affects the dye's excited states. For instance, when entrapped within the crystalline regions of cellulose, this compound exhibits longer fluorescence and phosphorescence lifetimes compared to when it is adsorbed in more amorphous regions. mdpi.com This sensitivity to the microenvironment makes it not just a colorant but also a probe to study polymer structures. researchgate.netmdpi.com Beyond textiles, its applications include coloring paints and inks. researchgate.net

Table 1: Research Findings on this compound (Phloxine B) in a Polymer Matrix

Research FocusKey FindingsReference
Photophysics on Microcrystalline CelluloseThe polymer matrix protects the dye's triplet states from oxygen quenching, allowing for measurement of phosphorescence and delayed fluorescence at room temperature without degassing. researchgate.netmdpi.com mdpi.com, researchgate.net
Environmental SensingThe dye's excited states are sensitive to the molecular environment, coexisting in two different environments within the cellulose support (crystalline and amorphous regions). mdpi.com mdpi.com
Polymer ProcessingCan be incorporated as a colorant in thermoplastic polymer-soap compositions for manufacturing processes. google.com google.com

The unique optical properties of this compound extend its use to the realm of advanced functional materials. Research has demonstrated its significant nonlinear optical (NLO) properties, which are crucial for applications in photonics. researchgate.net Studies using the Z-scan technique on this compound dye-doped polymer films revealed a negative nonlinearity and reversible saturable absorption (RSA). researchgate.net These findings indicate that materials incorporating this compound have potential for use in optical limiting devices, which protect sensors and eyes from high-intensity light sources. researchgate.net

The functioning of some optical color sensors relies on evaluating the red, green, and blue components of reflected light, a principle where a stable red dye could serve as a reference or filtering component. ipf-electronic.de The fluorescence of this compound is sensitive to its environment, a characteristic that allows it to function as a probe in material systems. researchgate.netmdpi.com For example, changes in its luminescence can indicate alterations in the polymer matrix to which it is bound. mdpi.com

In the field of nanotechnology, dyes are integral for conferring optical properties to nanomaterials. While specific research on this compound in nanomaterial synthesis is emerging, the principles of incorporating dyes into nanoparticles are well-established. Dyes can be integrated into nanomaterials for applications in sensors, photodetection, and biomedical imaging. acs.org The synthesis of nanomaterials often utilizes biogenic templates, such as plant extracts or microorganisms, to create well-defined nanostructures. acs.orgacs.org

This compound's stable chemical structure and fluorescent properties make it a candidate for creating fluorescent nanoparticles. Such nanoprobes could potentially be used for targeted imaging or sensing applications. The use of nanotechnology has been noted in some cosmetic formulations which may also contain this compound (CI 45410), suggesting its compatibility with nano-scale delivery systems. chanhtuoi.comscribd.com

This compound as a Component in Advanced Functional Materials (e.g., optical materials, sensors)

This compound in Biological and Biomedical Research (Non-Clinical, e.g., Staining, Probes for in vitro or ex vivo studies)

In non-clinical research settings, this compound (as Phloxine B) is a versatile and widely used biological stain and fluorescent probe, particularly for in vitro and ex vivo studies. hridhanchem.comwikipedia.org

Phloxine B is extensively used as a viability dye to distinguish between live and dead cells in in vitro cultures, particularly for yeasts like Saccharomyces cerevisiae. hridhanchem.comwikipedia.org The principle of this application lies in membrane integrity; the dye is excluded by living cells with intact membranes but can easily penetrate the compromised membranes of dead cells, staining their internal components bright pink or red. hridhanchem.comwikipedia.org This differential staining allows for a straightforward measure of cell mortality via microscopy or flow cytometry. wikipedia.org

As a fluorescent probe, Phloxine B has an absorption maximum around 540 nm and an emission maximum around 564 nm. wikipedia.org Its fluorescence allows for clear visualization under specific lighting conditions. hridhanchem.comoup.com The development of red fluorescent probes is particularly valuable in cellular imaging to overcome issues of natural autofluorescence from biological tissues, which typically occurs at shorter wavelengths. nih.gov Probes with long emission wavelengths and high photostability are sought after for long-term cell tracing and monitoring processes like proliferation. researchgate.net Phloxine B's properties align with these needs, making it a useful tool for in vitro cellular imaging. oup.comresearchgate.net

Table 2: Characteristics of this compound (Phloxine B) as a Biological Probe

PropertyDescriptionReference
Mechanism of ActionFunctions as a viability dye; penetrates cells with compromised membranes (dead cells) while being excluded by live cells. wikipedia.org, hridhanchem.com
Absorption MaximumApproximately 540 nm. wikipedia.org
Emission MaximumApproximately 564 nm. wikipedia.org
Primary UseDistinguishing between live and dead cells, particularly yeasts; staining intracellular components. wikipedia.org, hridhanchem.com
Microscopy ApplicationSuitable for both standard light microscopy and fluorescence microscopy. oup.com oup.com

Phloxine B is a fundamental stain in histology for the microscopic study of tissue anatomy. biognost.com It is a component of several polychromatic staining methods, valued for the sharp contrast it provides. biognost.comsigmaaldrich.com

One of its most common applications is as a counterstain in the Hematoxylin (B73222) and Eosin (B541160) (H&E) staining protocol. sigmaaldrich.com While hematoxylin stains cell nuclei blue-purple, Phloxine B is often used in combination with eosin to impart a broader and more intense range of pink and red colors to the cytoplasm, intercellular substances, and connective tissue. sigmaaldrich.com This combination results in a vibrant differentiation of tissue components. sigmaaldrich.com

Beyond H&E, Phloxine B is certified for use in other specific histological techniques:

Mallory's Phloxine-Methylene Blue Stain: A method used to show different tissue components in contrasting colors. sigmaaldrich.com

Kreyberg's Method: This technique uses Phloxine B for the differential staining of keratin (B1170402) and mucin. biognost.com

Selective Staining: It is also employed for the selective staining of structures like viral inclusions and neurosecretory granules. biognost.comsigmaaldrich.com

Table 3: Common Histological Applications of this compound (Phloxine B)

Staining Method/TechniqueTargeted Component(s)Observed ColorReference
Hematoxylin & Eosin (H&E) StainingCytoplasm, connective tissue, intercellular substances. sigmaaldrich.comPink to Red sigmaaldrich.com
Mallory's StainingGeneral tissue differentiation (as phloxine component). sigmaaldrich.comVaries (provides red contrast) sigmaaldrich.com
Kreyberg's MethodKeratin and Mucin. biognost.comVaries (provides red contrast) biognost.com
Selective StainingViral inclusions, nucleoli, neurosecretory granules. sigmaaldrich.comRed sigmaaldrich.com

This compound as a Tracer in Non-Human Biological Systems (e.g., plant studies, microbial systems)

The unique properties of this compound, particularly its colored and fluorescent nature, make it a valuable tool for tracing and visualizing processes in various biological systems. Under the synonym Phloxine B, it has been conventionally used to visualize water-conducting vessels in plants. oup.comresearchgate.net

In plant science, this compound is employed as a hydrophilic dye to track water transport pathways within the xylem. oup.commdpi.com Studies have utilized Phloxine B staining to identify hydraulically functional xylem vessels in tree branches, where red-stained areas indicate intact, water-conducting regions, while unstained areas signify embolized (air-filled and non-functional) tissues. researchgate.net This method allows researchers to assess the impact of environmental stress, such as drought or freezing, on the plant's vascular system. For instance, it was used to confirm that recovery from winter-induced embolism in Picea abies was due to the refilling of existing tracheids rather than the growth of new xylem. researchgate.net In studies on the model plant Arabidopsis, Phloxine B has been used to confirm which vessels within a vascular bundle are actively transporting water. oup.com However, researchers have noted that in plants with very small vascular bundles, the dye can diffuse rapidly, which may limit its ability to pinpoint the activity of individual vessels. oup.comresearchgate.net

In the field of microbiology, this compound, also known by its synonym Amaranth or C.I. 16185, is suitable for use as a microbiological stain. sigmaaldrich.comtcichemicals.comtcichemicals.comebay.co.uk It is employed in various staining techniques to help researchers visualize cellular structures. chemimpex.com Specifically, it has been used as a selective stain for collagen in histological studies. ebay.co.uk Its application in staining allows for the identification and differentiation of microbial cells and their components under a microscope. sigmaaldrich.com

Table 1: Application of this compound as a Biological Tracer

Biological SystemSynonym UsedSpecific ApplicationKey FindingReference
Plants (e.g., Arabidopsis, Trees)Phloxine BVisualizing water-conducting xylem vessels.Identifies functional vs. embolized xylem; tracks hydraulic pathways. oup.commdpi.comresearchgate.net
MicrobiologyAmaranth, Azorubin S, Acid this compoundGeneral microbiological staining; selective collagen stain.Aids in the visualization and identification of microbial structures. sigmaaldrich.comebay.co.ukchemimpex.com

This compound in Analytical Chemistry and Sensor Development

The responsive nature of this compound to its chemical environment makes it a candidate for applications in analytical chemistry, particularly in the development of sensors and assays.

This compound is well-known for its pH-sensitive properties, functioning as a pH indicator. utm.myresearchgate.net In an anhydrous (waterless) base, the dye exists in a colorless form. sigmaaldrich.com When it comes into contact with moisture and a specific pH range, its molecular structure changes, resulting in a distinct pink or red color. sigmaaldrich.com This "magic" color-change effect is famously utilized in cosmetic products like lip balms and blushes.

This pH-dependent color change has been harnessed for the development of chemical sensors (chemosensors). Researchers have designed wearable, colorimetric pH sensors by incorporating pH-sensitive dyes into flexible matrixes. researchgate.net For example, a sensor was developed by immobilizing dyes onto a fingernail platform, demonstrating the potential for real-time environmental pH monitoring at one's fingertips. researchgate.net this compound has also been incorporated into polymer microspheres to create colorimetric sensors for detecting antigens in diagnostic assays. mdpi.com Furthermore, research has demonstrated that thin films of layered double hydroxides (LDH) intercalated with Acid this compound can function as colorimetric chemosensors for various sensing applications. rsc.org

This compound is utilized in the development and calibration of various spectroscopic techniques. Spectroscopic analysis of Acid this compound in different media, such as methanol (B129727) and solid polymer matrices, reveals its distinct absorption and fluorescence spectra, which are fundamental properties for its use in quantitative assays. researchgate.net

UV-Visible spectroscopy is a primary tool for developing assays involving this compound. Studies have used this technique to investigate the solubilization and interaction of Acid this compound within surfactant micellar media. pcbiochemres.com By monitoring the changes in the dye's absorbance spectrum (with a maximum absorbance peak around 520-525 nm), researchers can quantify its partitioning and binding within the micelles, providing valuable data for industries that use dyes and surfactants. utm.mypcbiochemres.com

Furthermore, this compound has served as a calibration standard in advanced spectroscopic methods. For instance, Acid this compound was used as a calibration dye in the development of supercontinuum cavity-enhanced absorption spectroscopy (SC-CEAS), a highly sensitive technique for measuring chemical species in the liquid phase. researchgate.net Digital imaging has also been employed as a colorimetric analytical method, where sensor platforms immobilized with Acid this compound are used to detect target analytes through color changes that are then quantified numerically. researchgate.net

This compound as a pH Indicator or Chemo-sensor Component

This compound in Environmental Monitoring and Tracing

The persistence and detectability of synthetic dyes like this compound lead to their use in environmental tracing, but also necessitate methods for their detection and removal from environmental systems.

Dye tracers are frequently used in hydrology to understand groundwater and surface water flow paths. calpaclab.comnajah.eduvwr.com While various fluorescent dyes are effective for this purpose, the utility of this compound (as C.I. Acid this compound) has been evaluated. However, studies have indicated that it exhibits no mobility in porous media, limiting its effectiveness as a general hydrological tracer for tracking water movement through soil and aquifers. calpaclab.com This characteristic means it is likely to adsorb onto soil particles rather than travel with the water flow.

The presence of synthetic dyes like Acid this compound in industrial wastewater is an environmental concern, prompting the development of analytical methods for its detection and quantification in various environmental matrices. unizik.edu.ng

Spectrophotometric techniques are widely used for this purpose due to their simplicity. rsc.orgrmiq.org The concentration of Acid this compound in aqueous solutions can be quantified by measuring its absorbance at its maximum wavelength (λmax), which is approximately 520 nm. rmiq.org However, in complex mixtures where spectra from multiple dyes overlap, advanced data analysis methods are required. Multivariate curve resolution, coupled with UV-Vis spectral data, has been successfully used to determine the concentration of Acid this compound in a binary mixture with another dye, overcoming the issue of spectral overlapping. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the detection and quantification of this compound. utm.mynajah.edu HPLC analysis was used to confirm the degradation of AR-27 by a bacterial consortium by monitoring the decrease in its concentration over time. utm.my Fourier Transform Infrared (FTIR) Spectroscopy has also been employed to analyze the degradation of this compound, confirming the cleavage of the dye's characteristic azo bond by observing changes in the FTIR spectrum of samples before and after treatment. utm.myrmiq.org

Table 2: Analytical Techniques for Detection of this compound in Environmental and Other Matrices

TechniqueMatrix/ApplicationPrinciple of DetectionReference
UV-Visible SpectroscopyAqueous solutions, Wastewater, Micellar mediaQuantification based on absorbance at λmax (~520-525 nm). utm.mypcbiochemres.comrsc.orgrmiq.org
High-Performance Liquid Chromatography (HPLC)Wastewater, Dye degradation studiesSeparation and quantification of the dye from other components. utm.mynajah.edu
Fourier Transform Infrared (FTIR) SpectroscopyDye degradation studiesIdentifies structural changes, such as the cleavage of the azo bond. utm.myrmiq.org
Digital Image ColorimetrySensor platformsNumerical analysis of color change on a sensor surface. researchgate.net

Regulatory Frameworks and Policy Considerations for Red 27

International and National Regulations Governing Red 27 Production and Use

The use of this compound in consumer products is strictly regulated by governmental bodies worldwide. These regulations specify approved applications, concentration limits, and labeling requirements to ensure consumer safety.

In the United States , the Food and Drug Administration (FDA) oversees the use of color additives. This compound is permanently listed for use in drugs and cosmetics. sgs.com All batches of D&C Red No. 27 must be certified by the FDA, ensuring they meet the identity and specification requirements outlined in the Code of Federal Regulations (CFR). nih.govshimadzu.com Specifically, 21 CFR 74.1327 and 21 CFR 74.2327 detail the specifications and approved uses for D&C Red No. 27 in drugs and cosmetics, respectively. shimadzu.comcosmeticindex.com It is approved for general cosmetic use, including in products intended for the lips, but is prohibited for use in the eye area. thepowdershampoo.com The FDA also sets limits for impurities, such as heavy metals. cosmeticindex.com

The European Union regulates cosmetic ingredients under Regulation (EC) No 1223/2009. This compound is listed as CI 45410 in Annex IV, which contains the list of colorants allowed in cosmetic products. thepowdershampoo.comnordic-swan-ecolabel.org It is permitted for use in all cosmetic and personal care products. thepowdershampoo.com The regulation also specifies purity criteria and may set limits on certain precursor substances. thepowdershampoo.comsustainablebotanicals.com For instance, there are limits on the concentration of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoic acid and 2-(bromo-6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoic acid. thepowdershampoo.comsustainablebotanicals.com

In Japan , cosmetic ingredients are regulated by the Ministry of Health, Labour and Welfare (MHLW). This compound is a permitted colorant in cosmetics under Japanese regulations. globalresourcesdirect.comintertek.com The Japan Cosmetic Industry Association (JCIA) also provides voluntary standards for its members, which can include further restrictions on certain substances. sustainability-directory.com

China also has a positive list of approved colorants for use in cosmetics. This compound (CI 45410) is included on this list, allowing its use in cosmetic products sold within the country. intertek.comerdyn.commu-varna.bg The "List of Colorants in Cosmetic Products" specifies that CI 45410 is allowed in all cosmetic products. certifiedcosmetics.com

The ASEAN Cosmetic Directive (ACD) , which harmonizes cosmetic regulations among the member states of the Association of Southeast Asian Nations, includes CI 45410 in its Annex IV, Part 1, the list of colouring agents allowed for use in cosmetic products. globalresourcesdirect.comruvo-tech.come3s-conferences.org This allows for the marketing of products containing this compound across the ASEAN region, provided they comply with the directive's requirements. e3s-conferences.org

In Canada , cosmetic ingredients are regulated by Health Canada, which maintains a "Cosmetic Ingredient Hotlist" of prohibited and restricted substances. fda.govnih.gov While the Hotlist is a key tool for ensuring product safety, this compound is generally permitted for use in cosmetics. thermofisher.comnih.gov

Australia and New Zealand have their own regulatory frameworks for cosmetics. In Australia, the Australian Industrial Chemicals Introduction Scheme (AICIS) governs the introduction and use of industrial chemicals, including cosmetic ingredients. rtu.lv Both countries are moving towards harmonizing their sunscreen standards, which can impact products containing UV-absorbing colorants. nih.gov

The following table summarizes the regulatory status of this compound in various regions:

Regulatory Body/Region Identifier Status Key Restrictions/Notes
United States (FDA) D&C Red No. 27PermittedFor use in drugs and cosmetics. Prohibited in the eye area. Batch certification is required.
European Union (EU) CI 45410PermittedAllowed in all cosmetic products. Purity criteria and limits on precursors apply.
Japan (MHLW) Red No. 227PermittedAllowed for use in cosmetics.
China (NMPA) CI 45410PermittedListed as an approved colorant for all cosmetic products.
ASEAN CI 45410PermittedIncluded in the ASEAN Cosmetic Directive's list of allowed colorants.
Canada (Health Canada) CI 45410PermittedGenerally allowed in cosmetics, subject to the Food and Drugs Act.
Australia (AICIS) CI 45410PermittedRegulated under the Industrial Chemicals Act 2019.
India (BIS) CI 45410:1PermittedConforms to Indian Standard IS 4707 for cosmetic products. erdyn.com

This table is for informational purposes and is not exhaustive. Regulations are subject to change.

Standardization and Quality Control Methodologies for this compound

To ensure the consistency and safety of this compound, stringent standardization and quality control measures are employed throughout its manufacturing process. These methodologies focus on identifying the compound, quantifying its purity, and detecting any potential impurities.

A key aspect of quality control is the certification process mandated by regulatory bodies like the US FDA. thepowdershampoo.com This involves laboratory analysis of each batch of the color additive to ensure it meets the established specifications. thepowdershampoo.com

Analytical techniques play a crucial role in the quality control of this compound. These include:

High-Performance Liquid Chromatography (HPLC): This is a primary method for the determination of the purity of this compound and for the quantification of synthetic by-products and intermediates. nih.gov HPLC with a photodiode array (PDA) detector is often used for the analysis of dyes in cosmetics, allowing for both separation and spectral identification. fda.govwaters.com

Thin-Layer Chromatography (TLC): TLC is another chromatographic technique used for the identification and separation of colorants like this compound. nih.govaip.org It can be used to screen for the presence of the dye and to check for certain impurities.

Spectrophotometry: UV-Visible spectrophotometry can be used to identify and quantify the dye based on its light absorption properties. aip.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to test for the presence of heavy metals at trace levels. intertek.comchemleg.com

The specifications for this compound typically include limits for the following:

Parameter Typical Specification Analytical Method
Pure Dye Content ≥ 90%HPLC
Lead (Pb) ≤ 20 ppmICP-MS
Arsenic (As) ≤ 3 ppmICP-MS
Mercury (Hg) ≤ 1 ppmICP-MS
Insoluble Matter ≤ 0.5%Gravimetric Analysis
Volatile Matter VariesGravimetric Analysis
Subsidiary Colors VariesHPLC
Intermediates VariesHPLC

Note: Specific limits may vary depending on the regulatory authority and the grade of the colorant.

Life Cycle Assessment (LCA) of this compound

A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. While specific LCA studies focused solely on this compound are not widely available in public literature, a general understanding of its environmental footprint can be extrapolated from LCAs of similar synthetic dyes and cosmetic pigments.

The life cycle of this compound, a xanthene dye, can be broken down into the following stages:

Raw Material Sourcing: The primary raw materials for this compound are derived from petroleum. cosh.eco The extraction and processing of crude oil have significant environmental impacts, including greenhouse gas emissions and the potential for oil spills.

Chemical Synthesis: The manufacturing process involves the bromination of 4,5,6,7-tetrachlorofluorescein. cosmeticindex.com This is an energy-intensive process that may use various solvents and reagents, leading to the generation of chemical waste and emissions.

Purification and Formulation: The synthesized dye is purified to meet regulatory standards. This stage can generate wastewater containing residual chemicals. The purified dye is then formulated into cosmetic products.

Product Use: During the use of cosmetics containing this compound, the product is eventually washed off and enters the wastewater system.

End-of-Life: As a synthetic dye, this compound is generally not readily biodegradable and can persist in the environment. nih.gov The discharge of dye-containing effluents into water bodies can contribute to water pollution. thepowdershampoo.comacs.org

Improving the environmental profile of this compound would involve exploring more sustainable synthesis methods, reducing energy consumption, and implementing more effective wastewater treatment technologies to minimize the release of the dye and its by-products into the environment.

Ethical Considerations in this compound Research and Application

The research, production, and use of cosmetic ingredients like this compound are subject to a range of ethical considerations. These encompass the safety of human subjects in clinical trials, the environmental impact of the product's life cycle, and transparency in sourcing and marketing.

Research and Testing:

Human Subject Protection: Any clinical trials involving human subjects to test the safety or efficacy of cosmetics containing this compound must adhere to strict ethical guidelines, such as those outlined in the Declaration of Helsinki and Good Clinical Practice (GCP). erdyn.comchemleg.com This includes obtaining informed consent, minimizing risks to participants, and ensuring the confidentiality of their data. erdyn.com

Animal Testing: There is a strong global movement away from animal testing for cosmetics. Many jurisdictions have banned or restricted this practice. ruvo-tech.com The development and use of alternative testing methods are therefore an ethical imperative.

Sourcing and Production:

Petroleum-Based Origin: this compound is derived from petroleum, a non-renewable resource. cosh.eco The ethical implications of relying on fossil fuels include contributions to climate change and the environmental and social impacts of oil extraction. thepowdershampoo.comerdyn.com

Sustainable Sourcing: For all cosmetic ingredients, there is a growing demand for ethical and sustainable sourcing practices. globalresourcesdirect.com This includes ensuring fair labor practices and minimizing environmental degradation in the supply chain. ruvo-tech.com

Consumer Transparency and Marketing:

Ingredient Labeling: Clear and accurate labeling of ingredients is an ethical requirement, allowing consumers to make informed choices based on their personal values and potential sensitivities. sustainability-directory.com

Marketing Claims: Any claims made about the properties or benefits of products containing this compound must be truthful and substantiated by scientific evidence. sustainablebotanicals.com

The broader ethical debate around synthetic versus natural ingredients is also relevant. While synthetic ingredients like this compound offer consistency and vibrancy, concerns are often raised about their environmental persistence and reliance on non-renewable resources. sgs.comalfa-chemistry.com Conversely, natural colorants can have their own ethical challenges related to land use, biodiversity, and sourcing practices. sustainability-directory.com A comprehensive ethical assessment of this compound requires a balanced consideration of these complex factors.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Red 27 in laboratory settings?

Answer:
Synthesis of this compound typically involves diazotization and coupling reactions under controlled pH and temperature. Key steps include:

  • Reaction Optimization : Adjusting molar ratios of precursors (e.g., naphthol derivatives) and monitoring reaction kinetics via UV-Vis spectroscopy .
  • Purification : Use column chromatography or recrystallization to isolate the compound, followed by HPLC (High-Performance Liquid Chromatography) to verify purity (>95%) .
  • Characterization : Employ spectroscopic techniques (e.g., NMR for structural elucidation, FT-IR for functional groups) and mass spectrometry for molecular weight confirmation .
    Best Practice : Document all parameters (e.g., solvent systems, reaction times) to ensure reproducibility .

Basic: How can researchers ensure reproducibility in this compound studies?

Answer:

  • Detailed Protocols : Include exact reagent concentrations, equipment specifications (e.g., HPLC column type), and environmental conditions (e.g., temperature, humidity) in methods sections .
  • Data Transparency : Share raw datasets (e.g., spectral files, chromatograms) in supplementary materials and specify software versions for analysis .
  • Negative Results : Report failed experiments (e.g., unstable intermediates) to prevent redundancy and guide troubleshooting .

Advanced: How to design experiments to investigate this compound’s stability under varying environmental conditions?

Answer:

  • Controlled Variables : Test photostability (UV exposure), thermal stability (25–80°C), and pH sensitivity (2–12) using accelerated aging protocols .
  • Analytical Endpoints : Quantify degradation products via LC-MS and monitor colorimetric changes using CIELAB metrics .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to assess interaction effects between variables, using ANOVA for significance testing .

Advanced: How to resolve contradictions in published data on this compound’s chemical reactivity?

Answer:

  • Systematic Review : Conduct meta-analyses of kinetic data (e.g., reaction rates under varying pH) to identify methodological discrepancies .
  • Reproducibility Checks : Replicate conflicting studies using original protocols, noting deviations in instrumentation or sample preparation .
  • Advanced Spectroscopy : Use time-resolved Raman or X-ray crystallography to detect transient intermediates not previously reported .

Advanced: What computational approaches complement experimental studies of this compound’s molecular interactions?

Answer:

  • Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., albumin) using force fields like AMBER or CHARMM .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
  • Validation : Correlate computational results with experimental data (e.g., UV-Vis spectra of charge-transfer complexes) .

Basic: How to formulate a research question addressing gaps in this compound’s toxicological profile?

Answer:

  • Gap Analysis : Review regulatory databases (e.g., EPA, ECHA) to identify missing data on chronic exposure effects .
  • Focused Question : “How does subchronic exposure to this compound affect hepatic CYP450 enzyme activity in murine models?”
  • Measurable Outcomes : Define endpoints (e.g., enzyme activity via fluorometric assays) and statistical power requirements .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicology?

Answer:

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .
  • Benchmark Dose (BMD) : Calculate lower confidence limits for adverse effects using EPA’s BMDS suite .
  • Sensitivity Analysis : Assess robustness of conclusions to outliers or missing data via bootstrapping .

Advanced: How to integrate ethical considerations into this compound research involving human subjects?

Answer:

  • Protocol Approval : Submit study designs (e.g., dermal patch testing) to institutional review boards (IRBs) with explicit risk-benefit analyses .
  • Data Anonymization : Use coded identifiers for participant data and store records in encrypted repositories .
  • Bias Mitigation : Disclose funding sources and employ double-blinding in clinical assessments .

Basic: What are best practices for conducting a literature review on this compound?

Answer:

  • Database Selection : Use SciFinder, PubMed, and Web of Science with keywords (e.g., “C.I. 45410,” “Allura Red AC metabolism”) .
  • Inclusion Criteria : Prioritize peer-reviewed studies with full methodological details and avoid non-indexed preprints .
  • Synthesis Tools : Use PRISMA flowcharts to document screening processes and Zotero for citation management .

Advanced: How to address discrepancies in this compound’s reported absorption spectra?

Answer:

  • Instrument Calibration : Validate spectrophotometers with NIST-traceable standards and control solvent polarity .
  • Meta-Regression : Analyze spectral data across studies to identify confounding variables (e.g., pH, ionic strength) .
  • Collaborative Studies : Initiate interlaboratory comparisons using standardized samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.